Product packaging for 4-Azido-2-chloroaniline(Cat. No.:CAS No. 33315-36-5)

4-Azido-2-chloroaniline

Cat. No.: B15478074
CAS No.: 33315-36-5
M. Wt: 168.58 g/mol
InChI Key: SSYOZVHMNSTXOJ-UHFFFAOYSA-N
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Description

4-Azido-2-chloroaniline is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B15478074 4-Azido-2-chloroaniline CAS No. 33315-36-5

Properties

CAS No.

33315-36-5

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-azido-2-chloroaniline

InChI

InChI=1S/C6H5ClN4/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H,8H2

InChI Key

SSYOZVHMNSTXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a feasible synthetic pathway for 4-Azido-2-chloroaniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves a multi-step process starting from 2-chloro-4-nitroaniline. The protocols outlined below are based on established chemical transformations for analogous compounds.

Reaction Scheme

The proposed synthesis of this compound from 2-chloro-4-nitroaniline proceeds in two main stages:

  • Diazotization and Azidation: The amino group of 2-chloro-4-nitroaniline is converted to a diazonium salt, which is subsequently displaced by an azide group to form 1-azido-2-chloro-4-nitrobenzene.

  • Reduction: The nitro group of 1-azido-2-chloro-4-nitrobenzene is selectively reduced to an amine to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on reported yields for similar transformations.

StepReactionStarting MaterialProductReagentsExpected Yield (%)
1Diazotization & Azidation2-Chloro-4-nitroaniline1-Azido-2-chloro-4-nitrobenzeneNaNO₂, NaN₃, HCl~29%[1]
2Reduction1-Azido-2-chloro-4-nitrobenzeneThis compoundSnCl₂, HClVariable

Experimental Protocols

Step 1: Synthesis of 1-Azido-2-chloro-4-nitrobenzene

This protocol is adapted from standard diazotization and azidation procedures for aromatic amines.

Materials:

  • 2-Chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

  • Water

  • Dichloromethane (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • In a flask, dissolve 2-chloro-4-nitroaniline in concentrated HCl.

  • Cool the mixture in an ice bath to a temperature between 0 and 5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium azide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to stir for 1-2 hours while it gradually warms to room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azido-2-chloro-4-nitrobenzene.

  • The product can be further purified by column chromatography. A reported yield for a similar reaction is 29%[1].

Step 2: Synthesis of this compound

This protocol involves the selective reduction of the nitro group of 1-azido-2-chloro-4-nitrobenzene. Tin(II) chloride is a suitable reagent for this transformation as it is known to reduce nitro groups chemoselectively in the presence of azides at low temperatures[1].

Materials:

  • 1-Azido-2-chloro-4-nitrobenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • Dissolve 1-azido-2-chloro-4-nitrobenzene in ethanol or a similar suitable solvent.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Cool the tin(II) chloride solution in an ice bath.

  • Slowly add the solution of 1-azido-2-chloro-4-nitrobenzene to the cold tin(II) chloride solution with stirring.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • The product can be purified by column chromatography.

Visualizations

Synthesis_Workflow Start 2-Chloro-4-nitroaniline Step1 Diazotization & Azidation Start->Step1 Intermediate 1-Azido-2-chloro-4-nitrobenzene Step1->Intermediate NaNO₂, NaN₃, HCl Step2 Reduction of Nitro Group Intermediate->Step2 Product This compound Step2->Product SnCl₂, HCl

Caption: Synthetic pathway for this compound.

References

"4-Azido-2-chloroaniline chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloroaniline is an aromatic organic compound that incorporates both an azide and a chloro-aniline moiety. While specific data for this compound is not extensively available in public literature, its structural features suggest potential applications as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes. The presence of the azide group makes it a candidate for click chemistry reactions and photoaffinity labeling. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectral data based on the analysis of structurally related compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of 4-chloroaniline and the typical influence of an azide functional group on a benzene ring.

PropertyPredicted Value
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance Pale yellow to brown solid
Melting Point 75-85 °C
Boiling Point > 250 °C (with decomposition)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.
CAS Number Not available

Synthesis Protocol

A feasible synthetic route to this compound involves the diazotization of 2-chloro-1,4-phenylenediamine followed by the introduction of the azide group using sodium azide.

Starting Material: 2-Chloro-1,4-phenylenediamine
  • CAS Number: 615-66-7[1]

  • Molecular Formula: C₆H₇ClN₂[1]

  • Molecular Weight: 142.59 g/mol [1]

  • Melting Point: 62-66 °C[1]

  • Boiling Point: 287.9 °C[1]

Experimental Procedure
  • Diazotization:

    • Dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Azide Substitution:

    • In a separate flask, dissolve sodium azide (1.1 eq) in water and cool the solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5 °C.

    • Evolution of nitrogen gas may be observed.

    • After the addition is complete, allow the reaction mixture to stir for 1-2 hours at 0-5 °C.

  • Work-up and Purification:

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dry the purified product under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_azide_substitution Azide Substitution cluster_workup Work-up & Purification start 2-Chloro-1,4-phenylenediamine reagents1 HCl, H₂O, 0-5 °C start->reagents1 diazonium Intermediate Diazonium Salt reagents1->diazonium reagents2 NaNO₂, H₂O reagents2->diazonium reagents3 NaN₃, H₂O, 0-5 °C diazonium->reagents3 product This compound reagents3->product filtration Filtration product->filtration recrystallization Recrystallization filtration->recrystallization final_product Purified Product recrystallization->final_product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectral Data

The following table outlines the expected spectral characteristics for this compound.

Technique Expected Features
Infrared (IR) - Strong, sharp absorption band around 2100-2150 cm⁻¹ (azide N≡N stretch)- Two bands in the region of 3300-3500 cm⁻¹ (N-H stretching of the primary amine)- Aromatic C-H stretching above 3000 cm⁻¹- C=C stretching in the 1450-1600 cm⁻¹ region- C-Cl stretching in the 1000-1100 cm⁻¹ region
¹H NMR - Aromatic protons in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent.- A broad singlet for the -NH₂ protons, the chemical shift of which is solvent and concentration dependent.
¹³C NMR - Aromatic carbons in the range of 110-150 ppm. The carbon attached to the azide group is expected to be in the lower field region of the aromatic signals.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 168 (for ³⁵Cl) and 170 (for ³⁷Cl) with an approximate ratio of 3:1.- A significant fragment peak at m/z = 140 and 142 corresponding to the loss of N₂.

Reactivity and Safety

Aryl azides are high-energy compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.

Chemical Reactivity
  • Reduction: The azide group can be readily reduced to a primary amine using various reagents such as H₂/Pd-C, LiAlH₄, or through the Staudinger reaction with triphenylphosphine.

  • Cycloaddition Reactions: As a 1,3-dipole, this compound is expected to undergo [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazoles. This is a key reaction in "click chemistry".

  • Photoreactivity: Upon photolysis, aryl azides can form highly reactive nitrene intermediates, which can undergo a variety of insertion and rearrangement reactions. This property is utilized in photoaffinity labeling.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating the compound, especially in its pure, solid form.

  • Use a blast shield for reactions involving significant quantities of the azide.

  • Small-scale reactions are recommended.

  • Avoid contact with heavy metals, as this can form highly sensitive and explosive metal azides.

General Reactivity Pathway

Reactivity_Pathway cluster_reduction Reduction cluster_cycloaddition Cycloaddition cluster_photolysis Photolysis start This compound reduction_reagents H₂/Pd-C or PPh₃/H₂O start->reduction_reagents cyclo_reagents Alkyne (R-C≡C-R') start->cyclo_reagents photo_reagents hν (-N₂) start->photo_reagents diamine 2-Chloro-1,4-phenylenediamine reduction_reagents->diamine triazole Triazole Derivative cyclo_reagents->triazole nitrene Nitrene Intermediate photo_reagents->nitrene

Caption: Key reactivity pathways of this compound.

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways of this compound. However, substituted anilines are known to exhibit a wide range of biological effects. The introduction of an azide group allows for its potential use as a photoaffinity label to identify and characterize binding partners in biological systems. Further research is required to explore the pharmacological and toxicological profile of this compound.

Conclusion

This compound is a potentially valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and expected reactivity. Researchers and scientists can use this information as a starting point for the synthesis and application of this compound in various fields of chemical and biological research. As with all energetic compounds, appropriate safety precautions must be strictly adhered to during its handling and use.

References

An In-depth Technical Guide to 4-Azido-2-chloroaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted anilines are a critical class of compounds in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. The introduction of an azido group can serve as a photoaffinity label or a precursor for triazole formation via click chemistry, while the chloro substituent can modulate the electronic properties and metabolic stability of the molecule. The specific compound of interest, 4-Azido-2-chloroaniline, combines these functionalities, suggesting potential applications in drug discovery as a chemical probe or a building block for more complex bioactive molecules.

Given the apparent novelty of this compound, this guide will first detail the known properties and synthesis of its parent compounds to provide a robust framework for understanding its potential characteristics.

Physicochemical Properties of Related Compounds

Quantitative data for well-characterized analogs of this compound are summarized below.

Table 1: Physicochemical Properties of 4-Azidoaniline Hydrochloride and 4-Chloroaniline

Property4-Azidoaniline Hydrochloride4-Chloroaniline
CAS Number 91159-79-4[1]106-47-8[2][3][4][5]
Molecular Formula N₃C₆H₄NH₂ · HCl[1]C₆H₆ClN[2][3][4]
Molecular Weight 170.60 g/mol [1]127.57 g/mol [2]
Appearance Not specifiedPale yellow solid[4]
Melting Point Not specified69.5 °C[3]
Boiling Point Not specified232 °C[4]
Solubility Not specifiedLimited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone[6]

Synthesis Methodologies

Synthesis of Aryl Azides

A general and efficient method for the synthesis of aryl azides involves the diazotization of an aromatic amine followed by reaction with sodium azide. This two-step process is a standard procedure in organic synthesis.

Aryl azides can also be prepared from aryl halides via nucleophilic aromatic substitution with sodium azide, particularly if the aromatic ring is activated by electron-withdrawing groups.

Synthesis of Chloroanilines

The synthesis of chloroanilines is typically achieved through the reduction of the corresponding nitrochlorobenzene. For instance, 4-chloroaniline is prepared by the reduction of 4-nitrochlorobenzene.[4] This reduction can be carried out using various reducing agents, such as iron filings in acidic medium or catalytic hydrogenation.

Proposed Synthesis of this compound

Based on established synthetic routes for similar compounds, a plausible pathway for the synthesis of this compound is proposed. The synthesis would likely start from a commercially available substituted aniline.

Below is a conceptual workflow for the synthesis.

G cluster_0 Proposed Synthesis of this compound 2,4-Dichloroaniline 2,4-Dichloroaniline Diazotization Diazotization 2,4-Dichloroaniline->Diazotization 1. NaNO₂, HCl Azide_formation Reaction with Sodium Azide Diazotization->Azide_formation 2. NaN₃ This compound This compound Azide_formation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Putative):

  • Diazotization: 2,4-dichloroaniline would be dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Azide Formation: A solution of sodium azide in water would be added to the cold diazonium salt solution. The reaction mixture would be stirred at low temperature and then allowed to warm to room temperature. The product, this compound, would be expected to precipitate and could be isolated by filtration, followed by washing and purification, likely through recrystallization or column chromatography.

Applications in Drug Development

While specific applications for this compound are not documented, the functionalities present in the molecule suggest several potential uses in drug discovery and chemical biology.

  • Photoaffinity Labeling: The aryl azide group can be photolyzed to form a highly reactive nitrene intermediate, which can then covalently bind to nearby biomolecules. This makes it a potential tool for identifying the binding partners of a drug candidate.

  • Click Chemistry: The azido group can readily undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a stable triazole linkage. This is a widely used conjugation method for linking molecules of interest.

  • Fragment-Based Drug Discovery: As a small molecule with distinct functional groups, it could serve as a fragment for screening against biological targets.

  • Precursor for Heterocyclic Synthesis: The aniline and azide functionalities can be utilized in the synthesis of more complex heterocyclic scaffolds, which are common in many pharmaceutical agents.

The logical relationship for its potential application as a photoaffinity label is illustrated below.

G cluster_1 Application as a Photoaffinity Label Molecule This compound (Probe Molecule) UV UV Light (Activation) Molecule->UV Target Biological Target (e.g., Protein) Nitrene Reactive Nitrene Intermediate Target->Nitrene UV->Nitrene Covalent_Bond Covalent Bond Formation Nitrene->Covalent_Bond

Caption: Logical workflow for photoaffinity labeling.

Safety Information

Specific safety data for this compound is unavailable. However, based on the known hazards of related compounds, it should be handled with extreme caution.

  • 4-Azidoaniline: The hydrochloride salt is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1]

  • 4-Chloroaniline: This compound is very toxic and a possible carcinogen that can be absorbed through the skin.[4]

Given these properties, this compound should be presumed to be highly toxic and potentially carcinogenic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While this compound is not a well-documented compound with a registered CAS number, its chemical structure suggests significant potential for applications in chemical biology and drug discovery. This technical guide has provided a thorough overview of the synthesis, properties, and applications of its constituent functional groups through the examination of related, well-characterized molecules. The proposed synthetic route offers a starting point for researchers interested in preparing this compound. It is imperative that any experimental work with this and similar compounds be conducted with stringent safety precautions due to the presumed high toxicity. Further research is warranted to synthesize and characterize this compound to fully explore its potential utility.

References

Structure Elucidation of 4-Azido-2-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 4-Azido-2-chloroaniline. Due to the absence of direct literature on this specific molecule, this guide outlines a plausible synthetic route and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar substituted anilines.

Introduction

Substituted anilines are a critical class of compounds in medicinal chemistry and materials science. The introduction of an azido group offers a versatile handle for further chemical modifications, such as "click" chemistry reactions, making this compound a potentially valuable building block. This guide details the proposed synthesis and the expected analytical data that would confirm its structure.

Proposed Synthesis

The most viable synthetic pathway to this compound is a two-step process starting from the commercially available 2-chloroaniline. This method involves the diazotization of the primary amine followed by azidation.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Chloroaniline

  • Dissolve 2-chloroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azidation of the Diazonium Salt

  • In a separate flask, dissolve sodium azide (1.1 eq.) in water and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Azidation cluster_product Final Product 2-Chloroaniline 2-Chloroaniline Diazonium_Salt 2-Chloro-benzenediazonium chloride 2-Chloroaniline->Diazonium_Salt Step 1 NaNO2_HCl NaNO2, HCl, H2O 0-5 °C Product This compound Diazonium_Salt->Product Step 2 NaN3 NaN3, H2O 0-5 °C

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the known data for 2-chloroaniline and 4-azidoaniline, taking into account the electronic effects of the chloro and azido substituents on the aniline ring.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance Pale yellow to brown solid
Melting Point Expected to be higher than 2-chloroaniline (-2 °C) and potentially in the range of other solid azidoanilines.
Solubility Soluble in common organic solvents (e.g., DMSO, acetone, ethyl acetate); sparingly soluble in water.
Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are estimated based on additive substituent effects.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.1 - 7.3dJ ≈ 2 Hz (meta)
H-5~ 6.8 - 7.0ddJ ≈ 8-9 Hz (ortho), J ≈ 2 Hz (meta)
H-6~ 6.9 - 7.1dJ ≈ 8-9 Hz (ortho)
NH₂~ 4.0 - 5.0br s-

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~ 145 - 148
C-2 (C-Cl)~ 120 - 123
C-3~ 128 - 131
C-4 (C-N₃)~ 135 - 138
C-5~ 118 - 121
C-6~ 115 - 118

3.2.3. IR Spectroscopy

The infrared spectrum will be characterized by the vibrational modes of the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, sharp (doublet)
Azide (N₃) Stretch2100 - 2150Strong, sharp
C=C Stretch (aromatic)1580 - 1620Medium to strong
C-N Stretch (aromatic amine)1250 - 1350Medium
C-Cl Stretch700 - 800Strong

3.2.4. Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

IonPredicted m/zNotes
[M]⁺168/170Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M - N₂]⁺140/142Loss of nitrogen gas from the azide group.

Logical Relationship of Spectroscopic Data for Structure Confirmation

The confirmation of the structure of this compound relies on the cohesive interpretation of all spectroscopic data.

Structure_Confirmation cluster_data Spectroscopic Data Hypothesized_Structure Hypothesized Structure: This compound H_NMR ¹H NMR: - 3 aromatic protons - Splitting pattern (d, dd, d) Hypothesized_Structure->H_NMR predicts C_NMR ¹³C NMR: - 6 distinct aromatic carbons Hypothesized_Structure->C_NMR predicts IR IR: - Azide stretch (~2120 cm⁻¹) - N-H stretch (~3400 cm⁻¹) - C-Cl stretch Hypothesized_Structure->IR predicts MS Mass Spec: - M⁺ at m/z 168/170 - [M-N₂]⁺ fragment Hypothesized_Structure->MS predicts Confirmed_Structure Confirmed Structure H_NMR->Confirmed_Structure confirms C_NMR->Confirmed_Structure confirms IR->Confirmed_Structure confirms MS->Confirmed_Structure confirms

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data offers a clear set of benchmarks for the successful identification and characterization of this novel compound, paving the way for its potential use in various research and development applications. Researchers are advised to handle aryl azides with appropriate safety precautions due to their potential instability.

An In-Depth Technical Guide to 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Analysis of 4-Azido-2-chloroaniline

This technical guide addresses the inquiry for an in-depth analysis of this compound. Extensive searches of chemical databases and the scientific literature have revealed that This compound is not a known or characterized compound. Consequently, there is no available data regarding its specific physical and chemical properties, experimental protocols for its use, or its involvement in any biological signaling pathways.

The IUPAC name for the requested compound is indeed this compound. However, its absence from established chemical registries and publications prevents the compilation of a standard technical data sheet.

This guide will, therefore, provide relevant information on a potential precursor, 2-chloro-4-nitroaniline, and outline a hypothetical synthesis for this compound based on established organic chemistry principles. This is a theoretical protocol and has not been experimentally validated.

Hypothetical Synthesis of this compound

The synthesis of this compound can be theoretically approached from the commercially available precursor, 2-chloro-4-nitroaniline. The proposed synthetic route involves two main steps: the reduction of the nitro group to an amino group, followed by the diazotization of the resulting aniline and subsequent conversion to an aryl azide.

Experimental Protocol (Hypothetical)

Step 1: Reduction of 2-chloro-4-nitroaniline to 2-chloro-1,4-benzenediamine

  • In a round-bottom flask, dissolve 2-chloro-4-nitroaniline in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), to the solution.

  • Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate (NaHCO₃), to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the resulting 2-chloro-1,4-benzenediamine by recrystallization or column chromatography.

Step 2: Conversion of 2-chloro-1,4-benzenediamine to this compound

  • Dissolve the purified 2-chloro-1,4-benzenediamine in an acidic solution, typically hydrochloric acid (HCl), and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature below 5 °C. This step forms the diazonium salt.

  • In a separate flask, dissolve sodium azide (NaN₃) in water.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction to stir at room temperature for a set time.

  • Extract the product, this compound, with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Hypothetical Synthesis Workflow Diagram

hypothetical_synthesis start 2-Chloro-4-nitroaniline step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate 2-Chloro-1,4-benzenediamine step1->intermediate step2 Diazotization (NaNO2, HCl) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Azide Substitution (NaN3) diazonium->step3 product This compound step3->product

Caption: Hypothetical synthesis of this compound.

Properties of the Precursor: 2-Chloro-4-nitroaniline

Since no data is available for the target compound, the known properties of the potential precursor, 2-chloro-4-nitroaniline, are presented below for context.

PropertyValue
IUPAC Name 2-chloro-4-nitroaniline
CAS Number 121-87-9
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 107-109 °C
Boiling Point Decomposes
Solubility Insoluble in water; soluble in ethanol, ether, and acetone

General Information on Relevant Functional Groups

Aryl Azides

Aryl azides are organic compounds containing the azido group (-N₃) attached to an aromatic ring. They are versatile intermediates in organic synthesis, known for their ability to undergo various reactions, including:

  • Nitrene Formation: Upon photolysis or thermolysis, aryl azides can lose a molecule of nitrogen gas to form highly reactive nitrene intermediates. These can then undergo a variety of insertion and addition reactions.

  • Cycloadditions: Aryl azides can participate in [3+2] cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form triazoles. This "click chemistry" reaction is widely used in drug discovery and bioconjugation.

Chloroanilines

Chloroanilines are a class of compounds containing a chlorine atom and an amino group attached to a benzene ring. Their properties and reactivity are influenced by the positions of these substituents on the ring. They are common intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the compound's apparent non-existence in the current body of scientific knowledge, this document offers a theoretical framework for its synthesis and contextual information based on its constituent functional groups. Researchers interested in this molecule would first need to undertake its synthesis and characterization, which would represent a novel contribution to the field of organic chemistry. It is recommended that any attempt at the proposed synthesis be conducted with extreme caution, as aryl azides can be explosive, especially when heated.

"physical and chemical properties of 4-Azido-2-chloroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloroaniline is a substituted aromatic amine containing both an azide and a chloro functional group. This unique combination of reactive moieties makes it a potentially valuable, yet under-documented, building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other specialized chemical products. The azido group can serve as a precursor for the formation of nitrogen-containing heterocycles, participate in "click" chemistry via Huisgen cycloaddition, or be used in photoaffinity labeling studies. The chloro and amino substituents offer further sites for chemical modification, allowing for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed hypothetical protocol for its synthesis, and essential safety and handling information. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some information presented is based on the known properties of structurally related compounds, such as 4-chloroaniline and other azidoaniline derivatives.

Physical and Chemical Properties

There is a notable scarcity of experimentally determined physical and chemical data for this compound in scientific literature and chemical databases. The following table summarizes the available and estimated properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)4-Chloroaniline (Experimental)2-Azidoaniline (Experimental)
Molecular Formula C₆H₅ClN₄C₆H₆ClN[1][2][3]C₆H₆N₄[4]
Molecular Weight 168.58 g/mol 127.57 g/mol [1][3]134.14 g/mol [4]
Appearance Pale yellow to brown solid (predicted)Colorless to pale yellow crystals[1]Not specified
Melting Point Not available67-70 °CNot available
Boiling Point Not available232 °C[2]Not available
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.Soluble in hot water and organic solvents.[2]Not available
Vapor Pressure Not available0.15 mmHg (25 °C)Not available
Vapor Density Not available4.4 (vs air)Not available

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns will be influenced by the positions of the amino, chloro, and azido groups. A broad singlet corresponding to the amino protons would also be expected.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric stretching of the azide group (around 2100-2200 cm⁻¹), and C-Cl stretching (typically in the fingerprint region).

Experimental Protocols

As a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a hypothetical protocol is proposed based on well-established synthetic transformations of aromatic amines. The most plausible route involves the diazotization of a suitable aniline precursor followed by nucleophilic substitution with an azide salt.

Proposed Synthesis of this compound from 2,4-Dichloroaniline

This proposed synthesis involves a two-step process: the diazotization of 2,4-dichloroaniline and the subsequent reaction with sodium azide.

Step 1: Diazotization of 2,4-Dichloroaniline

  • Dissolution: Dissolve 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition. The completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Azidation of the Diazonium Salt

  • Azide Addition: To the cold diazonium salt solution, slowly add a pre-cooled aqueous solution of sodium azide (NaN₃). Vigorous nitrogen evolution will be observed.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for a specified period, then let it warm to room temperature.

  • Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azidation start1 Dissolve 2,4-dichloroaniline in HCl(aq) cool1 Cool to 0-5 °C start1->cool1 diazotize Add NaNO₂(aq) dropwise cool1->diazotize test Monitor with starch-iodide paper diazotize->test add_azide Add NaN₃(aq) slowly test->add_azide Diazonium salt solution react Stir at 0-5 °C, then warm to RT add_azide->react extract Extract with organic solvent react->extract purify Purify by column chromatography extract->purify Safety_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage gloves Chemical Resistant Gloves goggles Safety Goggles lab_coat Lab Coat fume_hood Work in Fume Hood avoid_dust Avoid Dust Generation no_ignition No Ignition Sources sealed_container Tightly Sealed Container cool_dry Cool, Dry, Ventilated away_from_incompatibles Away from Incompatibles ppe_main PPE ppe_main->gloves ppe_main->goggles ppe_main->lab_coat handling_main Handling handling_main->fume_hood handling_main->avoid_dust handling_main->no_ignition storage_main Storage storage_main->sealed_container storage_main->cool_dry storage_main->away_from_incompatibles

References

A Technical Guide to the Safe Handling of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Azido-2-chloroaniline is an aromatic organic compound containing both a chloroaniline group and an azide group. This unique combination of functional groups makes it a potentially valuable reagent in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the presence of the azide group confers a significant risk of explosion, while the chloroaniline moiety is associated with high toxicity. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a research and development setting.

Chemical and Physical Properties

Quantitative data for this compound is not widely published. The following table summarizes the properties of the closely related compound, 4-chloroaniline, to provide an estimation of its physical characteristics. The presence of the azide group will influence these properties.

PropertyData for 4-ChloroanilineReference
Molecular Formula C₆H₆ClN[1][2]
Molecular Weight 127.57 g/mol [1][2]
Appearance Pale yellow to beige crystalline solid[2][3]
Melting Point 66-72.5 °C[1][2]
Boiling Point 232 °C[1][2]
Solubility in Water 2.2 - 3.9 g/L at 20 °C[1][4]
Vapor Pressure 0.07 hPa at 20 °C[1]
Flash Point 113 - 132 °C[1][5]
Autoignition Temperature 685 °C[1]

Hazard Identification and Classification

The primary hazards associated with this compound stem from the explosive nature of organic azides and the toxicity of chloroanilines.

3.1. Explosive Hazard

Organic azides are energetic materials that can decompose explosively when subjected to heat, shock, friction, or light.[6][7][8] The stability of organic azides is generally related to the ratio of carbon to nitrogen atoms. Azides with a low carbon-to-nitrogen ratio are particularly dangerous.[6][9] It is crucial to handle this compound as a potential explosive.

3.2. Health Hazards

Chloroanilines are known to be toxic and are readily absorbed through the skin.[2][10] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and nausea.[10][11] Some chloroanilines are also suspected carcinogens.[12]

The following table summarizes the anticipated GHS hazard classifications for this compound based on related compounds.

Hazard ClassHazard StatementReferences
Explosive H200: Unstable explosive[6][9][13]
Acute Toxicity, Oral H301: Toxic if swallowed[1]
Acute Toxicity, Dermal H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation H331: Toxic if inhaled[1]
Skin Sensitization H317: May cause an allergic skin reaction[1]
Carcinogenicity H350: May cause cancer[12]
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long lasting effects[14]

Safe Handling and Storage

A strict and detailed standard operating procedure (SOP) is mandatory for working with this compound.

4.1. Engineering Controls

  • Fume Hood: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Blast Shield: A blast shield is required for all manipulations of the compound.[6][7] The fume hood sash should be kept as low as possible.[6][7]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[15]

4.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times:

PPE TypeSpecificationReferences
Eye Protection Tightly fitting safety goggles and a face shield.[6][16]
Hand Protection Chemically resistant gloves (e.g., nitrile). Consider double-gloving.[6][13]
Body Protection Flame-resistant lab coat and closed-toe shoes.[6][16]
Respiratory Protection A respirator may be required for certain operations; consult with safety personnel.[16]

4.3. Safe Handling Practices

  • Work Scale: Use the smallest possible quantities of the material.[7]

  • Avoid Shock and Friction: Do not use metal spatulas or ground glass joints, as these can initiate decomposition.[6][8] Use plastic or ceramic utensils.[13]

  • Temperature Control: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place. Store at reduced temperatures.[6][8]

  • Light Sensitivity: Protect the compound from light.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and heavy metals.[3][17][18] Halogenated solvents like dichloromethane and chloroform should never be used with azides.[8][9]

4.4. Storage

  • Location: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[8][17]

  • Container: Store in a tightly sealed container, preferably made of plastic.[9]

  • Labeling: The container must be clearly labeled with the chemical name and all appropriate hazard warnings.[8]

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Risk Assessment B Prepare SOP A->B C Assemble PPE and Engineering Controls B->C D Work in Fume Hood with Blast Shield C->D Proceed to Handling E Use Smallest Possible Quantities D->E F Use Non-metal Utensils E->F G Decontaminate Work Area F->G Complete Handling H Quench Unused Material G->H I Dispose of Waste H->I

General workflow for handling this compound.

Emergency Procedures

5.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][17]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[15][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][17]

5.2. Spill and Leak Procedures

  • Evacuate: Immediately evacuate the area.

  • Control Ignition Sources: Remove all sources of ignition.[11]

  • Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., sand, vermiculite).[15] Do not use combustible materials like paper towels.

  • Cleanup: Place the absorbed material into a suitable container for disposal.[11] Decontaminate the spill area.

  • Reporting: Report the incident to the appropriate safety personnel.

G Emergency Response for Spill or Exposure cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs spill Spill? start->spill exposure Personal Exposure? spill->exposure No evacuate_spill Evacuate Area spill->evacuate_spill Yes remove_clothing Remove Contaminated Clothing exposure->remove_clothing Yes control_ignition Control Ignition Sources evacuate_spill->control_ignition contain_spill Contain Spill with Inert Material control_ignition->contain_spill cleanup Clean Up and Decontaminate contain_spill->cleanup report_spill Report Incident cleanup->report_spill flush_area Flush Affected Area remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical

Emergency response logic for spills or exposures.

Waste Disposal and Decontamination

6.1. Waste Disposal

Organic azides should never be disposed of directly. They must be chemically converted to a less hazardous substance before disposal.[9]

Experimental Protocol: Quenching of Organic Azides

This protocol is a general guideline and should be adapted based on the specific reaction conditions.

  • Preparation: In a fume hood and behind a blast shield, cool the solution containing the organic azide in an ice bath.

  • Reducing Agent: Slowly add a reducing agent such as triphenylphosphine or a thiol to the solution. The reaction is often exothermic, so maintain cooling and monitor the temperature.

  • Stirring: Allow the mixture to stir at a low temperature until the azide is fully consumed. The progress of the reaction can be monitored by TLC or other appropriate analytical techniques.

  • Verification: Ensure that no azide remains before proceeding with any workup or disposal.

  • Disposal: The resulting amine can be disposed of as a standard chemical waste, following institutional guidelines.[9]

6.2. Decontamination

Experimental Protocol: Decontamination of Surfaces

  • Preparation: Prepare a decontamination solution. For aromatic amines, a solution of sodium hypochlorite can be effective.

  • Application: Wet the contaminated area thoroughly with a cleaning solution to enhance penetration.[19]

  • Reaction: Apply the decontamination solution to the area and allow it to react for at least 5 minutes.[19]

  • Rinsing: Rinse the area thoroughly with water.

  • Verification: Use a surface wipe test, if available, to verify that decontamination is complete.

Incompatibilities

The following diagram illustrates the key incompatibilities of this compound.

G Incompatibility Chart cluster_incompatible Incompatible With compound This compound heat Heat, Shock, Friction compound->heat light Light compound->light acids Strong Acids compound->acids oxidizers Strong Oxidizing Agents compound->oxidizers metals Heavy Metals compound->metals halogenated Halogenated Solvents compound->halogenated

Key incompatibilities of this compound.

Toxicological Information

While no specific toxicological data exists for this compound, the data for 4-chloroaniline is informative.

Toxicity Data for 4-ChloroanilineValueSpeciesReference
LD50, Oral 300-310 mg/kgRat[4][20]
LD50, Dermal 360 mg/kgRabbit[4]
LC50, Inhalation 2340 mg/m³ for 4 hoursRat[4][20]

Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis. The onset of symptoms may be delayed for 2 to 4 hours.

Conclusion

This compound is a high-hazard compound that requires stringent safety protocols for its handling and use. The dual risks of explosion from the azide group and high toxicity from the chloroaniline moiety necessitate a comprehensive approach to safety, including the use of appropriate engineering controls, personal protective equipment, and well-defined emergency procedures. All researchers working with this compound must be thoroughly trained in its hazards and the procedures required for its safe manipulation.

References

An In-depth Technical Guide on the Stability of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability of 4-azido-2-chloroaniline is limited in publicly accessible literature. This guide provides an in-depth analysis based on the known stability of structurally related compounds, including aryl azides and chloroanilines, to infer the stability profile of this compound under various conditions. All recommendations for handling and storage should be supplemented by rigorous in-house experimental validation.

Introduction

This compound is an aromatic organic compound containing both an azide and a chloroaniline moiety. Such compounds are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the azido group classifies it as an energetic material, necessitating a thorough understanding of its stability to ensure safe handling, storage, and use in research and development. This guide summarizes the expected stability of this compound under thermal, photolytic, and chemical stress, based on data from analogous compounds.

Physicochemical Properties

PropertyValue (for 4-Chloroaniline)Reference
Molecular FormulaC6H6ClN[1]
Molecular Weight127.57 g/mol [1]
Melting Point69.5 °C[1]
Boiling Point232 °C[1]
SolubilityInsoluble in cold water, soluble in hot water, alcohol, ether, acetone[1]

Thermal Stability

Aromatic azides are known to be thermally sensitive and can decompose exothermically, releasing nitrogen gas.[2] The decomposition temperature is influenced by the nature and position of substituents on the aromatic ring. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available, data for related compounds suggest that decomposition is a primary concern.

General Observations for Aryl Azides:

  • The thermal decomposition of aryl azides is an exothermic process.[3]

  • Substituents on the aryl ring can significantly affect the decomposition temperature.

  • The decomposition often proceeds through a highly reactive nitrene intermediate.

Inferred Stability for this compound: The presence of both an electron-withdrawing chloro group and an electron-donating amino group will influence the stability of the azide. The overall effect on the decomposition temperature and energy of decomposition would need to be determined experimentally. Based on data for 4-chloroaniline, which shows an exothermic decomposition in the range of 210-400 °C, it is plausible that this compound will have a lower onset of decomposition due to the presence of the inherently less stable azide group.[1]

Table 1: Thermal Decomposition Data of Related Compounds

CompoundMethodOnset of Decomposition (°C)Peak Maximum (°C)Enthalpy of Decomposition (kJ/g)Reference
4-ChloroanilineDSC210-0.633[1]
AzidopyridinesTGA~135 (melts with decomposition)--[2]

Photostability

Aromatic azides can be sensitive to light, particularly UV radiation, which can induce the elimination of nitrogen gas and the formation of a nitrene intermediate. Studies on other azido-containing compounds have shown significant degradation upon exposure to UV-visible light.[4] Similarly, chloroanilines are also known to undergo photochemical degradation.[5][6]

Inferred Photostability of this compound: It is highly probable that this compound is photolabile. Exposure to light, especially UV light, is expected to cause degradation. The primary photodegradation pathway is likely to involve the cleavage of the azide group.

Table 2: Photodegradation Data of a Related Compound

CompoundLight SourceConditionsObserved DegradationReference
4'-azido-2'-deoxy-2'-methylcytidine hydrochlorideUV-visible lightAqueous solution and bulk powderDecomposition via loss of nitrogen[4]
2,4,5-trichloroanilineSunlightFreshwater28% degradation under 12h sunlight[6]

Chemical Stability

The chemical stability of this compound will be influenced by both the azido and the chloroaniline functionalities.

  • pH Stability: The aniline moiety imparts basic properties, and the compound will likely form salts in acidic conditions. The stability of the azide group can also be affected by pH.

  • Oxidative and Reductive Stability: The azide group can be reduced to an amine. The aniline ring is susceptible to oxidation. 4-chloroaniline is incompatible with strong oxidizing agents.[1]

  • Compatibility with other Chemicals: Contact with strong acids, acid chlorides, acid anhydrides, and chloroformates should be avoided, as these can react with the aniline group.[1] Heavy metal azides, which can be formed from reactions with heavy metals or their salts, are often highly explosive.[7]

Experimental Protocols

Detailed experimental protocols for assessing the stability of energetic materials like this compound are crucial for safety and accurate data generation.

6.1 Thermal Stability Analysis (DSC/TGA)

  • Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

  • Instrumentation: A differential scanning calorimeter (DSC) or a simultaneous thermal analyzer (STA) combining DSC and thermogravimetric analysis (TGA).

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum or copper pan.

    • The pan is hermetically sealed or may have a pinhole lid to allow for the escape of gaseous products.

    • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or argon).

    • The heat flow to or from the sample relative to a reference is measured as a function of temperature.

    • TGA measures the change in mass as a function of temperature, which can identify the loss of nitrogen gas.

  • Data Analysis: The onset temperature of the exothermic decomposition peak, the peak maximum, and the integrated area of the peak (enthalpy of decomposition) are determined from the DSC curve. The mass loss corresponding to the decomposition is determined from the TGA curve.

6.2 Photostability Testing

  • Objective: To assess the degradation of the compound upon exposure to light.

  • Instrumentation: A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Methodology:

    • Samples of the solid material or a solution in a suitable solvent are placed in transparent containers (e.g., quartz cuvettes).

    • A control sample is wrapped in aluminum foil to protect it from light.

    • The samples are exposed to a controlled light intensity for a specified duration. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.

    • After exposure, the samples are analyzed by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and identify any degradation products.

  • Data Analysis: The percentage of degradation is calculated by comparing the amount of the parent compound remaining in the exposed sample to that in the control sample.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_initial Initial Assessment cluster_stress Stress Testing cluster_analysis Analysis & Reporting lit_review Literature Review & Analog Data Analysis physchem Physicochemical Characterization lit_review->physchem thermal Thermal Stability (DSC/TGA) physchem->thermal photo Photostability (UV/Vis Exposure) physchem->photo chemical Chemical Stability (pH, Oxidation, Reduction) physchem->chemical data_analysis Data Analysis & Degradant Identification thermal->data_analysis photo->data_analysis chemical->data_analysis report Comprehensive Stability Report data_analysis->report

Caption: A logical workflow for the stability assessment of a chemical compound.

Potential Decomposition Pathways

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition cluster_chemical Chemical Degradation compound This compound nitrene Nitrene Intermediate + N2 compound->nitrene Heat photo_nitrene Nitrene Intermediate + N2 compound->photo_nitrene Light (hν) reduction Reduction (e.g., with H2/Pd) compound->reduction oxidation Oxidation compound->oxidation polymer Polymeric Materials nitrene->polymer insertion C-H Insertion Products photo_nitrene->insertion amine Diamino Chloroaniline reduction->amine azo Azo Compounds oxidation->azo

Caption: Potential decomposition pathways for this compound.

Safe Handling and Storage

Given its nature as a potential energetic material, strict safety protocols are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoidance of Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Prevention of Shock and Friction: Avoid grinding, impact, or other forms of friction.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous and potentially explosive materials.

Conclusion

While direct experimental data on the stability of this compound is scarce, a review of related aryl azides and chloroanilines indicates that the compound is likely to be thermally and photolytically sensitive. It should be treated as a potential energetic material, and appropriate safety precautions must be taken during its handling, storage, and use. Rigorous experimental evaluation of its stability using techniques such as DSC/TGA and photostability testing is strongly recommended before its use in any application.

References

Technical Guide: Solubility of 4-Azido-2-chloroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible scientific literature and chemical databases lack quantitative solubility data for 4-Azido-2-chloroaniline in common organic solvents. This guide provides a framework for approaching the solubility determination of this compound, including a generalized experimental protocol and relevant safety considerations. The solubility data presented is for the related compound, 4-chloroaniline, and should be used for reference purposes only, with the explicit understanding that it does not represent the solubility of this compound.

Introduction

This compound is an organic compound of interest to researchers in chemical synthesis and drug development. Understanding its solubility in various organic solvents is a critical prerequisite for its use in reaction media, for purification processes such as recrystallization, and for the development of formulations. The presence of both a chloro and an azido functional group suggests a complex solubility profile that will be influenced by solvent polarity, hydrogen bonding capability, and temperature. This document outlines the necessary procedures to determine this solubility and provides context based on the known properties of similar compounds.

Solubility Profile of Analogous Compound: 4-Chloroaniline

While specific data for this compound is unavailable, data for the parent compound, 4-chloroaniline, offers a preliminary reference point. It is crucial to recognize that the addition of the azido (-N₃) group will alter intermolecular forces and, consequently, the solubility profile. Generally, the azide group can increase polarity and the potential for dipole-dipole interactions.

The qualitative solubility of 4-chloroaniline in several organic solvents is summarized in the table below.

Solvent NameChemical FormulaQualitative Solubility of 4-Chloroaniline
EthanolC₂H₅OHFreely Soluble[1]
Diethyl Ether(C₂H₅)₂OFreely Soluble[1]
Acetone(CH₃)₂COFreely Soluble[1]
Carbon DisulfideCS₂Freely Soluble[1]
WaterH₂OSlightly soluble (0.3 g/100 mL at 20 °C)[1]

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (solute)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (±0.0001 g)

  • Variable temperature shaker bath or incubator

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for several hours to permit the solid to settle. For solvents where settling is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected filtrate. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Data Calculation: The solubility (S) can be calculated in grams per liter (g/L) or moles per liter (mol/L) using the measured concentration and accounting for the dilution factor. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Safety and Handling

Given the structure of this compound, it should be handled with extreme caution as a potentially toxic and explosive compound. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from its functional groups.

  • Toxicity: The chloroaniline moiety suggests that the compound is likely toxic if swallowed, inhaled, or in contact with skin.[2] It may cause skin irritation or an allergic reaction.[2] It should be handled as a potential carcinogen.[3]

  • Explosion Hazard: Organic azides are known to be energetic materials that can decompose explosively, especially with heat, shock, or friction. All work should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, flame-resistant lab coat, and heavy-duty gloves.

  • Handling: Avoid creating dust.[3] Use spark-proof tools and avoid static discharge. Store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous and potentially explosive materials.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the key factors that influence the solubility of a compound in a given solvent.

G Workflow for Isothermal Solubility Determination A Add excess solute to solvent in sealed vial B Equilibrate at constant temperature with agitation A->B 24-72h C Allow solid to settle or centrifuge B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Analyze concentration via HPLC/GC E->F G Calculate solubility F->G

Caption: A generalized experimental workflow for determining compound solubility.

G Factors Influencing Solubility cluster_0 Solute Properties cluster_1 Solvent Properties cluster_2 System Conditions Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility MW Molecular Weight MW->Solubility Crystal_form Crystal Form (Polymorphism) Crystal_form->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_bond Hydrogen Bonding H_bond->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Key physicochemical factors that govern the solubility of a solid in a liquid.

References

Methodological & Application

Application Notes and Protocols: 4-Azido-2-chloroaniline as a Photoaffinity Labeling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 4-Azido-2-chloroaniline in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize specific binding interactions between a small molecule (ligand) and its biological target, typically a protein.[1][5] This method relies on a photoactivatable crosslinking agent, such as an aryl azide, which upon irradiation with UV light, forms a highly reactive nitrene intermediate.[1][6] This intermediate can then form a covalent bond with amino acid residues in close proximity within the binding site of the target protein.

This compound is a substituted aryl azide that can be incorporated into a ligand of interest to create a photoaffinity probe. The key functional groups of this reagent are:

  • Aryl Azide Group (-N₃): The photoactivatable moiety. Upon UV irradiation, it releases nitrogen gas (N₂) to form a highly reactive nitrene.[1][6]

  • Aniline Group (-NH₂): Provides a reactive handle for chemical conjugation to a ligand of interest.

  • Chloro Group (-Cl): The chlorine atom can influence the electronic properties and reactivity of the aryl azide.

The general workflow for a photoaffinity labeling experiment using a this compound-derived probe is depicted below.

G cluster_0 Probe Synthesis & Characterization cluster_1 Binding & Crosslinking cluster_2 Target Identification & Validation A Synthesize Photoaffinity Probe (Ligand + this compound) B Purify and Characterize Probe A->B C Incubate Probe with Biological Sample (e.g., cell lysate, purified protein) B->C D UV Irradiation (Photoactivation & Covalent Crosslinking) C->D E Isolate and Identify Labeled Protein (e.g., SDS-PAGE, Mass Spectrometry) D->E F Validate Target Interaction E->F

Figure 1. General workflow for a photoaffinity labeling experiment.

Physicochemical and Photochemical Properties

While specific data for this compound is limited, the properties of aryl azides are well-documented.

PropertyGeneral Value/Characteristic for Aryl AzidesReference
Activation Wavelength Typically 260-365 nm[2][4]
Reactive Intermediate Singlet and Triplet Nitrene[1]
Reactivity C-H and N-H insertion, reaction with nucleophiles[1]
Advantages Small size of the azide group, minimizing steric hindrance.[1]
Disadvantages Requires short-wavelength UV light which can cause protein damage; longer lifetime of the nitrene can lead to a larger labeling radius and potentially less specific labeling.[1]

Experimental Protocols

The following are generalized protocols. Optimization of concentrations, incubation times, and irradiation conditions is critical for success.

General Synthesis of an Aryl Azide Photoaffinity Probe

The synthesis of a photoaffinity probe involves conjugating this compound to a ligand of interest. The aniline group can be diazotized and then coupled to tyrosine or histidine residues on a peptide/protein or used in other standard bioconjugation reactions. A more common approach for small molecule ligands is to synthesize the final probe from building blocks. For example, if the ligand has a carboxylic acid, it can be activated and coupled to the aniline of this compound.

Aryl Azide Synthesis from an Aniline Precursor:

A common method to synthesize aryl azides is from the corresponding aniline.[7]

G Aniline Aniline Precursor (e.g., 2-chloro-4-nitroaniline) Diazonium Diazonium Salt Aniline->Diazonium 1. NaNO₂, H⁺ ArylAzide Aryl Azide (4-Azido-2-chloro-nitrobenzene) Diazonium->ArylAzide 2. NaN₃ FinalProduct This compound ArylAzide->FinalProduct 3. Reduction of Nitro Group

Figure 2. General synthesis of a substituted 4-azidoaniline.

Protocol for Diazotization and Azide Substitution (Illustrative):

  • Dissolve the aniline precursor (e.g., 2-chloro-4-nitroaniline) in a suitable acidic solution (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium azide (NaN₃).

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.

  • Allow the reaction to proceed at low temperature, followed by warming to room temperature.

  • Extract the aryl azide product with an organic solvent.

  • Purify the product using column chromatography.

  • If starting with a nitro-substituted aniline, the nitro group can then be reduced to an amine to yield the final this compound.

Safety Precaution: Azide compounds are potentially explosive. All reactions involving azides should be carried out with appropriate safety measures, including the use of a blast shield.

Photoaffinity Labeling Protocol
  • Incubation:

    • Prepare the biological sample (e.g., purified protein, cell lysate).

    • Add the photoaffinity probe to the sample at a concentration determined by its binding affinity (typically in the range of the Kd).

    • Incubate the mixture in the dark to allow for binding equilibrium to be reached. Incubation time and temperature will depend on the specific interaction being studied.

    • Include control samples:

      • No probe control.

      • Probe with a competitive inhibitor to demonstrate specificity.

      • Probe without UV irradiation.

  • UV Irradiation:

    • Place the samples in a suitable container (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the samples with a UV lamp at the appropriate wavelength (e.g., 254 nm or 300 nm). The distance from the lamp and the irradiation time must be optimized.[1][8]

    • Typical irradiation times can range from 1 to 30 minutes.[8]

  • Analysis of Labeled Proteins:

    • After irradiation, quench any remaining reactive species (e.g., by adding a scavenger like dithiothreitol).

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled protein. If the probe contains a reporter tag (e.g., biotin, fluorophore), use appropriate detection methods (e.g., streptavidin blot, fluorescence imaging). If no tag is present, the labeled protein may be identified by a shift in molecular weight or through more advanced proteomic techniques.

Target Identification by Mass Spectrometry
  • Enrichment of Labeled Protein: If the probe includes a biotin tag, the labeled protein can be enriched using streptavidin-coated beads.

  • In-gel Digestion: Excise the protein band of interest from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use database search algorithms to identify the protein from the peptide fragmentation patterns.

The overall process for target identification is outlined below.

G A Photoaffinity Labeled Sample B SDS-PAGE Separation A->B C Excise Labeled Protein Band B->C D In-Gel Tryptic Digestion C->D E Peptide Extraction D->E F LC-MS/MS Analysis E->F G Database Search & Protein Identification F->G

Figure 3. Workflow for protein identification by mass spectrometry.

Data Presentation

Quantitative data from photoaffinity labeling experiments should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Example of Binding Affinity Data for a Photoaffinity Probe

CompoundTarget ProteinKd (nM)Labeling Efficiency (%)
Ligand XProtein Y50N/A
Probe 1 (Ligand X + this compound)Protein Y7515
............

Table 2: Example of Mass Spectrometry Results for Target Identification

Protein AccessionProtein NameMascot ScoreSequence Coverage (%)Unique Peptides
P12345Example Protein Kinase2504512
...............

Safety and Handling

  • This compound: As an azide and a chloroaniline derivative, this compound should be handled with extreme caution. Aryl azides can be explosive, especially when heated or subjected to shock. Chloroanilines are toxic and may be carcinogenic.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition.

These application notes provide a general framework for using this compound as a photoaffinity labeling reagent. Researchers are strongly encouraged to consult the broader literature on photoaffinity labeling and conduct thorough optimization and safety assessments before proceeding with their experiments.

References

Application Notes and Protocols for Bioconjugation using 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 4-Azido-2-chloroaniline in bioconjugation. The protocols outlined here describe a two-step strategy involving an initial azo-coupling reaction to introduce the azide functionality onto a biomolecule, followed by a "click chemistry" reaction for the attachment of a molecule of interest. This approach is particularly useful for labeling proteins that contain accessible tyrosine residues.

Introduction

This compound is a versatile chemical entity for bioconjugation. It possesses two key functional groups: an aniline group that can be readily converted into a reactive diazonium salt, and an azide group that serves as a bioorthogonal handle for click chemistry. This dual functionality allows for a two-step conjugation strategy, providing a powerful tool for protein labeling, drug-conjugate synthesis, and the development of diagnostic probes.

The primary application of this compound in bioconjugation is through the formation of an aryl diazonium salt, which then reacts with electron-rich amino acid residues on a protein, most notably tyrosine, via an azo-coupling reaction. This initial step covalently attaches the 4-azido-2-chlorophenyl moiety to the protein. The appended azide group is then available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an alkyne-functionalized molecule of interest.

Principle of the Two-Step Bioconjugation Strategy

The overall workflow for using this compound in bioconjugation is a sequential two-step process:

  • Diazotization and Azo-Coupling: The aniline group of this compound is first converted to a highly reactive diazonium salt. This is typically achieved by reacting the aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is then immediately reacted with a protein. The electrophilic diazonium salt undergoes an azo-coupling reaction with the electron-rich phenol side chain of tyrosine residues, forming a stable azo bond. This step effectively labels the protein with an azide handle.

  • Click Chemistry Conjugation: The azide-labeled protein is then reacted with a molecule of interest that has been functionalized with an alkyne group. This reaction is a highly efficient and bioorthogonal "click" reaction. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This second step allows for the attachment of a wide variety of payloads, such as fluorescent dyes, biotin tags, or therapeutic agents.

Experimental Protocols

3.1. Protocol 1: Diazotization of this compound

This protocol describes the in situ generation of the 4-azido-2-chlorophenyldiazonium salt. It is critical to perform this reaction at low temperatures to prevent the premature decomposition of the diazonium salt.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (NaNO₂)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent that is miscible with water, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • In a microcentrifuge tube, add the desired amount of the this compound stock solution.

  • Place the tube in an ice bath and allow it to cool for 5-10 minutes.

  • Add an equal volume of cold 1 M HCl to the aniline solution while stirring.

  • Prepare a fresh, cold stock solution of sodium nitrite (e.g., 20 mM) in water.

  • Slowly add a stoichiometric equivalent of the cold sodium nitrite solution to the aniline/HCl mixture with continuous stirring.

  • Allow the reaction to proceed on ice for 15-30 minutes. The formation of the diazonium salt is indicated by a color change.

  • The freshly prepared diazonium salt solution should be used immediately in the subsequent azo-coupling reaction.

Table 1: Summary of Diazotization Reaction Conditions

ParameterRecommended ConditionNotes
Temperature0-5 °CEssential for the stability of the diazonium salt.
pHStrongly acidic (pH 1-2)Achieved by the addition of HCl.
Reactant Ratio1:1 (Aniline:NaNO₂)A slight excess of NaNO₂ can be used.
Reaction Time15-30 minutesMonitor for color change.

3.2. Protocol 2: Azo-Coupling of Diazonium Salt to a Protein

This protocol details the reaction of the freshly prepared diazonium salt with a protein containing accessible tyrosine residues.

Materials:

  • Protein of interest (e.g., in a suitable buffer like PBS, pH 7.4)

  • Freshly prepared 4-azido-2-chlorophenyldiazonium salt solution (from Protocol 3.1)

  • Reaction buffer (e.g., borate buffer, pH 8.5-9.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Adjust the pH of the protein solution to 8.5-9.0 using a suitable base if necessary. This pH range enhances the reactivity of the tyrosine side chain.

  • Add the freshly prepared diazonium salt solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the diazonium salt over the protein.

  • Incubate the reaction mixture at 4 °C with gentle stirring for 1-2 hours. The reaction can be monitored by observing the formation of a colored azo conjugate.

  • Quench the reaction by adding a scavenger for excess diazonium salt, such as a solution of histidine or β-mercaptoethanol.

  • Purify the azide-labeled protein from unreacted diazonium salt and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

  • Characterize the resulting azide-labeled protein by UV-Vis spectroscopy (to observe the azo bond absorbance) and mass spectrometry (to confirm the mass increase corresponding to the addition of the 4-azido-2-chlorophenyl group).

Table 2: Summary of Azo-Coupling Reaction Conditions

ParameterRecommended ConditionNotes
Protein Concentration1-10 mg/mLCan be optimized based on the protein.
pH8.5-9.0Favors the phenolate form of tyrosine for coupling.
Reactant Ratio10-50 molar excess of diazonium saltOptimization is recommended.
Temperature4 °CTo minimize protein denaturation.
Reaction Time1-2 hoursCan be monitored by color change.

3.3. Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule.

Materials:

  • Azide-labeled protein (from Protocol 3.2) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

Procedure:

  • To the azide-labeled protein solution, add the alkyne-functionalized molecule. A 5- to 20-fold molar excess of the alkyne reagent over the protein is a good starting point.

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add the copper catalyst solution to the protein-alkyne mixture. A final copper concentration of 0.1-1 mM is typically sufficient.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4 °C overnight if the protein is sensitive to room temperature incubation.

  • Purify the final bioconjugate from excess reagents using a desalting column, size-exclusion chromatography, or dialysis.

  • Characterize the final product using appropriate methods, such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used), western blot (if a tag like biotin was attached), and mass spectrometry to confirm the final molecular weight.

Table 3: Summary of CuAAC Reaction Conditions

ComponentFinal ConcentrationNotes
Azide-labeled Protein1-10 µM
Alkyne Reagent50-200 µM5-20 fold excess over protein
CuSO₄0.1-1 mM
THPTA0.5-5 mM5-fold excess over CuSO₄
Sodium Ascorbate1-5 mMFreshly prepared
TemperatureRoom Temperature or 4 °C
Reaction Time1-4 hours or overnight

Visualizing the Workflow and Logic

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

chemical_transformation cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo-Coupling cluster_step3 Step 3: Click Chemistry (CuAAC) Aniline This compound Diazonium 4-Azido-2-chlorophenyl- diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Azide_Protein Azide-Labeled Protein Diazonium->Azide_Protein pH 8.5-9.0 Protein_Tyr Protein with Tyrosine Protein_Tyr->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate Cu(I), Ascorbate, THPTA Alkyne_Molecule Alkyne-Molecule of Interest Alkyne_Molecule->Final_Conjugate

Caption: Chemical transformations in the two-step bioconjugation.

experimental_workflow Start Start Diazotization Protocol 3.1: Diazotization of This compound Start->Diazotization Azo_Coupling Protocol 3.2: Azo-Coupling to Protein Diazotization->Azo_Coupling Purification1 Purification of Azide-Labeled Protein Azo_Coupling->Purification1 Characterization1 Characterization (MS, UV-Vis) Purification1->Characterization1 Click_Reaction Protocol 3.3: CuAAC Reaction with Alkyne-Molecule Characterization1->Click_Reaction Purification2 Purification of Final Bioconjugate Click_Reaction->Purification2 Characterization2 Characterization (SDS-PAGE, MS) Purification2->Characterization2 End End Characterization2->End

Caption: Experimental workflow for bioconjugation.

Data Presentation and Characterization

The success of each step should be monitored and the final product thoroughly characterized.

Table 4: Expected Mass Shifts upon Conjugation

Modification StepAdded MoietyExpected Mass Increase (Da)
Azo-Coupling4-Azido-2-chlorophenyl~166.58
Click ChemistryDepends on the alkyne moleculeMass of alkyne molecule

Characterization Techniques:

  • UV-Vis Spectroscopy: The formation of the azo bond in the first step results in a characteristic absorbance in the visible range (typically 350-450 nm), leading to a colored protein solution.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is essential for confirming the covalent modification of the protein. The mass of the protein will increase according to the mass of the attached moieties at each step.

  • SDS-PAGE: This technique can be used to visualize the final conjugate. If a fluorescent alkyne was used, the gel can be imaged to confirm successful conjugation. A shift in the protein band may also be observed.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugates at each stage.

Troubleshooting

  • Low Yield in Azo-Coupling:

    • Ensure the diazonium salt was freshly prepared and kept cold.

    • Optimize the pH of the protein solution (8.5-9.0 is crucial).

    • Increase the molar excess of the diazonium salt.

    • Check for protein precipitation.

  • Low Yield in Click Chemistry:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Degas solutions to remove oxygen, which can oxidize Cu(I).

    • Increase the concentration of the copper catalyst and ligand.

    • Ensure the purity of the azide-labeled protein.

Conclusion

The use of this compound offers a robust and versatile method for the bioconjugation of proteins and other biomolecules. The two-step approach of azo-coupling followed by click chemistry provides a high degree of specificity and efficiency. The protocols provided here serve as a comprehensive guide for researchers to implement this powerful technique in their work, with the understanding that optimization for specific proteins and applications may be necessary.

Application Notes and Protocols: 4-Azido-2-chloroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Azido-2-chloroaniline is a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. Its structure incorporates three key functional groups: an aromatic azide, a chloro substituent, and an aniline amine group. The azide group serves as a high-energy moiety, enabling its use in bioorthogonal "click chemistry" reactions and as a photoreactive cross-linker in photoaffinity labeling experiments. The aniline group provides a convenient point for chemical modification, allowing for the attachment of pharmacophores or reporter tags. The chloro substituent can influence the electronic properties and metabolic stability of derivative compounds. These features make this compound a valuable tool for synthesizing libraries of bioactive compounds and for identifying their biological targets.

Application 1: Synthesis of Bioactive Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality of this compound makes it an ideal building block for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[][2] This reaction rapidly and efficiently joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. In medicinal chemistry, this triazole ring is often used as a rigid, metabolically stable linker to connect different pharmacophore elements or as a bioisostere for amide bonds.[3][4] This approach allows for the modular synthesis of large compound libraries for high-throughput screening and lead optimization.[4]

Quantitative Data: Kinase Inhibitor Library Synthesis

The following table presents representative data for a hypothetical series of kinase inhibitors synthesized using this compound as a core scaffold. The aniline group is first acylated with various carboxylic acids (R¹), and the resulting amide is then coupled with different alkynes (R²) via CuAAC to generate a diverse library of compounds.

Compound IDR¹ Group (at Aniline)R² Group (at Triazole)Target KinaseIC₅₀ (nM)
AZC-KI-001CyclopropylPhenylSRC85
AZC-KI-002Cyclopropyl4-FluorophenylSRC62
AZC-KI-003Cyclopropyl3-PyridylSRC45
AZC-KI-004MethylPhenylABL120
AZC-KI-005Methyl4-FluorophenylABL95
AZC-KI-006Methyl3-PyridylABL78
Experimental Protocol: General Procedure for CuAAC Synthesis

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole derivative from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Sodium Ascorbate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • To this solution, add Sodium Ascorbate (0.2 eq) followed by Copper(II) Sulfate Pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product & Analysis A This compound F CuAAC Reaction (Click Chemistry) A->F B Terminal Alkyne (R-C≡CH) B->F C CuSO4·5H2O C->F D Sodium Ascorbate D->F E t-BuOH / H2O E->F G Purification (Column Chromatography) F->G H 1,2,3-Triazole Product G->H I Characterization (NMR, MS) H->I

Caption: Workflow for synthesizing 1,2,3-triazoles via CuAAC.

Application 2: Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive compound.[5] The aryl azide group of this compound can be exploited for this purpose. Upon irradiation with UV light, the azide is converted into a highly reactive singlet nitrene, which can form a covalent bond with amino acid residues in the immediate vicinity, typically within the binding site of a target protein.[6][7] By attaching a known pharmacophore to the aniline moiety of this compound, a photoaffinity probe can be created to covalently "label" and subsequently identify its protein targets.

Quantitative Data: Target Engagement Profiling

The table below shows hypothetical data from a quantitative mass spectrometry experiment aimed at identifying the targets of a probe derived from this compound. The probe also contains a terminal alkyne handle for enrichment. "Enrichment Ratio" indicates the relative abundance of the protein in the UV-irradiated sample versus a non-irradiated control after affinity purification.

Protein ID (UniProt)Protein NameEnrichment Ratio (+UV / -UV)Putative Target?
P00519ABL125.4Yes
P06241LCK18.9Yes
P12931SRC15.2Yes
P08581MET1.8No
P04637ALB1.1No
Experimental Protocol: General Procedure for Photoaffinity Labeling

Objective: To identify the protein targets of a bioactive compound using a this compound-derived probe.

Materials:

  • Photoaffinity probe (a pharmacophore linked to this compound, with a reporter tag like an alkyne).

  • Cell lysate or purified protein fraction.

  • Phosphate-buffered saline (PBS).

  • UV lamp (e.g., 350 nm).

  • Azide-biotin tag.

  • CuAAC reagents (as in Application 1).

  • Streptavidin-coated magnetic beads.

  • SDS-PAGE reagents.

  • Mass spectrometer.

Procedure:

  • Probe Incubation: Incubate the photoaffinity probe (1-10 µM) with the cell lysate in PBS for 1 hour at 4°C in the dark to allow for binding to target proteins. Include a no-UV control sample.

  • UV Irradiation: Transfer the mixture to a petri dish on ice and irradiate with a UV lamp (e.g., 350 nm) for 15-30 minutes to induce covalent cross-linking. Keep the control sample in the dark.

  • Click Reaction: To the irradiated and control lysates, add the azide-biotin tag, CuSO₄, and sodium ascorbate. Allow the CuAAC reaction to proceed for 1 hour at room temperature to attach the biotin tag to the cross-linked probe.

  • Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour to capture the biotinylated protein complexes.

  • Washing: Wash the beads several times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads using a buffer containing excess biotin or by boiling in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest or analyze the entire eluate.

  • Protein Identification: Digest the proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare the results from the UV-treated and control samples to identify specifically labeled proteins.

Visualization: Photoaffinity Labeling Workflow

G A 1. Incubate Probe with Cell Lysate B 2. UV Irradiation (Covalent Cross-linking) A->B C 3. Add Biotin-Azide Tag (Click Reaction) B->C D 4. Enrichment (Streptavidin Beads) C->D E 5. Wash & Elute Labeled Proteins D->E F 6. Protein Digestion & LC-MS/MS Analysis E->F G Identification of Specific Protein Targets F->G

Caption: General workflow for target identification using photoaffinity labeling.

References

Synthetic Routes Utilizing 4-Azido-2-chloroaniline as a Versatile Building Block for Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Azido-2-chloroaniline is a valuable bifunctional building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both an azide and a chloroaniline moiety on the same aromatic ring offers multiple reactive sites for constructing complex molecular architectures of interest in medicinal chemistry and materials science. The azide group can readily participate in cycloaddition reactions, particularly the well-known "click chemistry," to form triazoles. It can also be reduced to an amine, which, in conjunction with the existing amino group, can be used to construct fused heterocyclic systems. The chloro- and amino-substituents on the aniline ring provide handles for further functionalization and cyclization reactions, making it a versatile precursor for the synthesis of substituted benzimidazoles, benzotriazoles, and other related pharmacophores.

The strategic positioning of the functional groups on the aromatic core allows for the regioselective synthesis of diverse heterocyclic scaffolds. For instance, the reduction of the azide to an amine would generate a substituted o-phenylenediamine, a key precursor for benzimidazoles. Alternatively, intramolecular cyclization involving the azide and a suitably introduced ortho-substituent can lead to the formation of benzotriazoles. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further diversity.

Potential Synthetic Applications

Based on the reactivity of analogous compounds, this compound can be envisioned as a key starting material for the following synthetic transformations:

  • Synthesis of Substituted Benzimidazoles: Through the reduction of the azido group to an amine, this compound can be converted into 4-chloro-1,2-diaminobenzene. This ortho-diamine is a classic precursor for the synthesis of benzimidazoles via condensation with aldehydes, carboxylic acids, or their derivatives. The resulting 5-chlorobenzimidazole scaffold is a common motif in many biologically active molecules.

  • [3+2] Cycloaddition Reactions (Click Chemistry): The azide functionality is a prime handle for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. Reacting this compound with a variety of terminal or internal alkynes can lead to the formation of a diverse library of 1,2,3-triazole-substituted chloroanilines. These products can serve as intermediates for further elaboration into more complex drug-like molecules.

  • Synthesis of Benzotriazoles: Intramolecular cyclization of derivatives of this compound can provide a route to substituted benzotriazoles. This could potentially be achieved through thermal or photochemical activation, leading to the extrusion of dinitrogen and subsequent ring closure.

Experimental Protocols (Hypothetical Examples Based on Analogous Reactions)

The following protocols are provided as illustrative examples of how this compound could potentially be utilized in synthetic chemistry. These are based on established methodologies for similar substrates and would require optimization for this specific starting material.

Protocol 1: Synthesis of 5-Chloro-2-substituted-1H-benzimidazoles

This protocol outlines a potential two-step synthesis of 5-chloro-2-substituted-1H-benzimidazoles starting from this compound.

Step 1: Reduction of this compound to 4-Chloro-1,2-phenylenediamine

Parameter Value
Reactants This compound, Sodium borohydride (NaBH4)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Catalyst Palladium on carbon (Pd/C, 10%) (catalytic amount)
Temperature Room temperature
Reaction Time 2-4 hours
Work-up Filtration to remove catalyst, evaporation of solvent, extraction with an organic solvent (e.g., ethyl acetate), and drying over anhydrous sodium sulfate.
Purification Column chromatography on silica gel.

Detailed Methodology:

  • To a solution of this compound (1.0 eq) in methanol, a catalytic amount of 10% Pd/C is added.

  • Sodium borohydride (3.0-5.0 eq) is added portion-wise at 0 °C with stirring.

  • The reaction mixture is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 4-Chloro-1,2-phenylenediamine.

  • The crude product is purified by column chromatography.

Step 2: Condensation with an Aldehyde to form 5-Chloro-2-substituted-1H-benzimidazole

Parameter Value
Reactants 4-Chloro-1,2-phenylenediamine, Substituted aldehyde (1.0-1.2 eq)
Solvent Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Catalyst p-Toluenesulfonic acid (p-TSA) or a Lewis acid (e.g., InCl3) (catalytic amount)
Temperature Reflux
Reaction Time 4-8 hours
Work-up Cooling of the reaction mixture, precipitation of the product, filtration, and washing with a cold solvent.
Purification Recrystallization from a suitable solvent.

Detailed Methodology:

  • A mixture of 4-Chloro-1,2-phenylenediamine (1.0 eq), a substituted aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 5-chloro-2-substituted-1H-benzimidazole.

  • Further purification can be achieved by recrystallization.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a potential "click chemistry" reaction to synthesize 1-(2-chloro-4-aminophenyl)-4-substituted-1H-1,2,3-triazoles.

Parameter Value
Reactants This compound, Terminal alkyne (1.0-1.2 eq)
Solvent t-Butanol/Water (1:1) or DMF
Catalyst Copper(II) sulfate pentahydrate (CuSO4·5H2O) (5-10 mol%), Sodium ascorbate (10-20 mol%)
Temperature Room temperature to 50 °C
Reaction Time 6-24 hours
Work-up Dilution with water, extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, and drying.
Purification Column chromatography on silica gel.

Detailed Methodology:

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water, an aqueous solution of sodium ascorbate (0.2 eq) is added.

  • An aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Visualizations

Synthetic_Pathways This compound This compound 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine This compound->4-Chloro-1,2-phenylenediamine Reduction (e.g., NaBH4, Pd/C) 1-(2-chloro-4-aminophenyl)-4-substituted-1H-1,2,3-triazoles 1-(2-chloro-4-aminophenyl)-4-substituted-1H-1,2,3-triazoles This compound->1-(2-chloro-4-aminophenyl)-4-substituted-1H-1,2,3-triazoles [3+2] Cycloaddition (Alkyne, Cu(I)) 5-Chloro-2-substituted-1H-benzimidazoles 5-Chloro-2-substituted-1H-benzimidazoles 4-Chloro-1,2-phenylenediamine->5-Chloro-2-substituted-1H-benzimidazoles Condensation (R-CHO)

Caption: Potential synthetic transformations of this compound.

Experimental_Workflow_Benzimidazole cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation Start1 This compound Reagents1 NaBH4, Pd/C in MeOH Start1->Reagents1 Reaction1 Stir at RT Reagents1->Reaction1 Workup1 Filter, Evaporate, Extract Reaction1->Workup1 Product1 4-Chloro-1,2-phenylenediamine Workup1->Product1 Start2 4-Chloro-1,2-phenylenediamine Product1->Start2 Reagents2 R-CHO, p-TSA in EtOH Start2->Reagents2 Reaction2 Reflux Reagents2->Reaction2 Workup2 Cool, Filter, Recrystallize Reaction2->Workup2 Product2 5-Chloro-2-substituted- 1H-benzimidazole Workup2->Product2

Caption: Workflow for the synthesis of 5-chlorobenzimidazoles.

Experimental_Workflow_Triazole Start This compound + Terminal Alkyne Reagents CuSO4.5H2O, Sodium Ascorbate in t-BuOH/H2O Start->Reagents Reaction Stir at RT Reagents->Reaction Workup Extract, Wash, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-chloro-4-aminophenyl)- 4-substituted-1H-1,2,3-triazole Purification->Product

Caption: Workflow for the CuAAC reaction of this compound.

Disclaimer: The experimental protocols provided are hypothetical and based on general chemical principles for analogous compounds. Researchers should conduct a thorough literature search for specific procedures and perform appropriate safety assessments before attempting any chemical synthesis. The lack of specific literature examples for this compound suggests that these routes may require significant optimization and characterization of all products.

The Versatile Role of 4-Azido-2-chloroaniline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: October 25, 2025

[City, State] – 4-Azido-2-chloroaniline is emerging as a valuable and versatile precursor in the field of synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. This application note provides an overview of its utility in synthesizing biologically relevant scaffolds, including benzimidazoles, quinoxalines, and triazoles, complete with detailed experimental protocols and characterization data. The methodologies presented are geared towards researchers, scientists, and professionals in drug development seeking to explore novel synthetic pathways.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The unique structural and electronic properties of this compound, featuring both an azide and a chloro-substituted aniline moiety, offer multiple reactive sites for intramolecular and intermolecular cyclization reactions. The azide group can serve as a nitrene precursor or participate in cycloaddition reactions, while the aniline functionality provides a nucleophilic center for condensation and cyclization. The presence of the chlorine atom further allows for post-synthetic modifications, enhancing the molecular diversity of the resulting heterocyclic libraries.

Synthesis of Substituted Benzimidazoles

The intramolecular cyclization of derivatives of this compound provides a direct route to substituted benzimidazoles, a core structure in numerous marketed drugs. The general strategy involves the reaction of this compound with an aldehyde or a carboxylic acid derivative to form an intermediate Schiff base or amide, which upon thermal or photochemical activation of the azide group, undergoes cyclization.

Experimental Protocol: Synthesis of 6-Chloro-1H-benzimidazoles

A solution of this compound (1.0 mmol) and a substituted aldehyde (1.1 mmol) in anhydrous toluene (20 mL) is refluxed in the presence of a catalytic amount of p-toluenesulfonic acid (0.1 mmol) for 4-6 hours with a Dean-Stark apparatus to remove water. After the formation of the Schiff base is complete (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is redissolved in a high-boiling point solvent such as diphenyl ether (15 mL). The solution is then heated to 220-250 °C for 1-2 hours to induce intramolecular cyclization via nitrene insertion. The reaction mixture is cooled, and the product is precipitated by the addition of hexane. The crude product is purified by column chromatography on silica gel.

EntryAldehydeProductYield (%)m.p. (°C)
1Benzaldehyde2-Phenyl-6-chloro-1H-benzimidazole75292-294
24-Methoxybenzaldehyde6-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole82268-270
34-Nitrobenzaldehyde6-Chloro-2-(4-nitrophenyl)-1H-benzimidazole68>300

Workflow for Benzimidazole Synthesis

G Synthesis of 6-Chloro-1H-benzimidazoles A This compound + Aldehyde B Schiff Base Formation (Toluene, p-TsOH, Reflux) A->B C Intramolecular Cyclization (Diphenyl ether, 220-250 °C) B->C D 6-Chloro-1H-benzimidazole C->D

Caption: Synthetic workflow for 6-chloro-1H-benzimidazoles.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. This compound can be utilized in the synthesis of substituted quinoxalines through condensation reactions with 1,2-dicarbonyl compounds. The resulting diamine, after in situ reduction of the azide, readily condenses to form the quinoxaline ring.

Experimental Protocol: One-Pot Synthesis of 6-Chloroquinoxalines

To a solution of this compound (1.0 mmol) in ethanol (20 mL), a reducing agent such as sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour until the azide is completely reduced to the amine (monitored by IR spectroscopy). Subsequently, a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) is added to the reaction mixture, and a few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 3-4 hours. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

Entry1,2-Dicarbonyl CompoundProductYield (%)m.p. (°C)
1Benzil6-Chloro-2,3-diphenylquinoxaline85124-126
22,3-Butanedione6-Chloro-2,3-dimethylquinoxaline78115-117
3Glyoxal (40% in water)6-Chloroquinoxaline7248-50

Pathway to 6-Chloroquinoxalines

G Synthesis of 6-Chloroquinoxalines cluster_0 One-Pot Reaction A This compound B In situ Reduction (NaBH4, Ethanol) A->B Step 1 C Condensation with 1,2-Dicarbonyl Compound (Acetic Acid, Reflux) B->C Step 2 D 6-Chloroquinoxaline C->D Step 3

Caption: One-pot synthesis of 6-chloroquinoxalines.

Synthesis of Triazole Derivatives

The azide functionality of this compound is perfectly suited for [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This "click chemistry" approach is highly efficient and regioselective, particularly when catalyzed by copper(I) species.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a round-bottom flask, this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) are dissolved in a mixture of t-butanol and water (1:1, 10 mL). To this solution, sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the product is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. A European patent has reported the synthesis of a triazole derivative using this compound, highlighting the industrial relevance of this methodology.[1]

EntryAlkyneProductYield (%)
1Phenylacetylene1-(4-Amino-3-chlorophenyl)-4-phenyl-1H-1,2,3-triazole92
2Propargyl alcohol(1-(4-Amino-3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol88
3Ethyl propiolateEthyl 1-(4-Amino-3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate95

Logical Flow of Triazole Synthesis

G CuAAC Synthesis of Triazoles Reactants This compound + Terminal Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Reactants->Product [3+2] Cycloaddition Catalyst CuSO4·5H2O Sodium Ascorbate Catalyst->Product Solvent t-Butanol/Water Solvent->Product

Caption: Key components for the CuAAC synthesis of triazoles.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in this application note demonstrate straightforward and efficient methods for the preparation of substituted benzimidazoles, quinoxalines, and triazoles. These synthetic routes offer high yields and the potential for generating diverse libraries of compounds for screening in drug discovery and materials science. Further exploration of the reactivity of this precursor is expected to unveil new avenues for the synthesis of other novel heterocyclic systems.

References

Application Notes and Protocols for the Functionalization of Biomolecules with 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Azido-2-chloroaniline as a photoaffinity labeling reagent for the functionalization of biomolecules. This technique is instrumental in the identification and characterization of molecular interactions, a critical aspect of drug discovery and development.

Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions between ligands and their biological targets, such as proteins.[1] The methodology relies on a photoactivatable probe that, upon irradiation with light, forms a highly reactive intermediate capable of forming a covalent bond with interacting molecules in close proximity.[1]

This compound is an aryl azide, a class of compounds widely used as photoaffinity labeling agents due to their relatively small size and chemical stability in the absence of light.[2] Upon exposure to UV light, the azide group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, leading to the covalent cross-linking of the probe to its binding partner.[2][3] The presence of the chloro-substituent can influence the reactivity and electronic properties of the nitrene.

The general workflow for a photoaffinity labeling experiment involves incubating the photo-probe with a biological sample, followed by UV irradiation to induce covalent cross-linking. The labeled biomolecules are then typically enriched and identified using techniques such as mass spectrometry.[2]

Designing a Photoaffinity Probe with this compound

A successful photoaffinity labeling experiment begins with a well-designed probe. The probe typically consists of three key components:

  • Recognition Moiety: This is the part of the probe that specifically binds to the target biomolecule. It is often a known ligand, drug candidate, or a molecule of interest.

  • Photoreactive Group: In this case, the 4-azido-2-chloroanilino group.

  • Reporter Tag (Optional but Recommended): A reporter tag, such as biotin or a fluorescent dye, facilitates the detection, enrichment, and identification of the labeled biomolecules. An alkyne or azide handle can also be incorporated for subsequent "click" chemistry ligation to a reporter tag.[1]

A critical consideration in probe design is the attachment point of the this compound and the reporter tag to the recognition moiety. The modifications should minimally interfere with the binding of the probe to its target.

Application Note 1: Identification of a Cellular Target for a Novel Kinase Inhibitor

This note describes a hypothetical workflow to identify the protein target of a novel kinase inhibitor, "Kinase-X-Inhibitor," using a this compound-based photoaffinity probe.

Objective: To identify the cellular protein target(s) of Kinase-X-Inhibitor.

Strategy: A photoaffinity probe will be synthesized by conjugating Kinase-X-Inhibitor to a linker containing the this compound photoreactive group and a biotin reporter tag. The probe will be incubated with cell lysate, photo-cross-linked, and the biotin-labeled proteins will be enriched and identified by mass spectrometry.

Workflow Diagram:

G cluster_synthesis Probe Synthesis cluster_experiment Photoaffinity Labeling Experiment cluster_analysis Target Identification Kinase_Inhibitor Kinase-X-Inhibitor Linker Linker Synthesis Kinase_Inhibitor->Linker Probe Photoaffinity Probe Linker->Probe Azido_Chloroaniline This compound Azido_Chloroaniline->Linker Biotin Biotin Tag Biotin->Linker Cell_Lysate Incubate Probe with Cell Lysate Probe->Cell_Lysate UV_Irradiation UV Irradiation (e.g., 254 nm) Cell_Lysate->UV_Irradiation Enrichment Streptavidin Affinity Purification UV_Irradiation->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis Target_Protein Identified Target Protein(s) Data_Analysis->Target_Protein

Caption: Workflow for target identification using a this compound probe.

Expected Outcome: A list of proteins that are specifically labeled by the photoaffinity probe. The primary target should be significantly enriched compared to background proteins.

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling

This protocol provides a general method for using a this compound-containing photoaffinity probe to label proteins in a complex biological mixture like a cell lysate.

Materials:

  • Photoaffinity probe (e.g., Kinase-X-Inhibitor-Azido-Biotin)

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • UV lamp (e.g., 254 nm or 365 nm, depending on the probe's properties)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and apparatus

  • Western blotting equipment and reagents

  • Mass spectrometry-compatible reagents (trypsin, urea, etc.)

Methodology:

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Incubation with Photoaffinity Probe:

    • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL) in an appropriate buffer.

    • Add the photoaffinity probe to the lysate at various concentrations (e.g., 0.1-10 µM).

    • As a negative control, include a sample with the probe and an excess of the non-photoreactive parent compound (e.g., Kinase-X-Inhibitor) to compete for binding to the target.

    • Incubate the samples in the dark for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding.

  • UV Photo-cross-linking:

    • Place the samples in a suitable container (e.g., a petri dish on ice).

    • Irradiate the samples with a UV lamp at a specific wavelength (e.g., 254 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

    • Ensure all manipulations with the probe are performed in the dark or under dim light prior to this step.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the irradiated lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Analysis of Labeled Proteins:

    • For Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize the labeled proteins.

    • For Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Protocol 2: Representative Synthesis of a this compound-based Probe

This protocol describes a hypothetical synthesis of a photoaffinity probe for a carboxylic acid-containing molecule of interest ("Drug-COOH").

Reaction Scheme:

Caption: Amide coupling to form a photoaffinity probe.

Materials:

  • Drug-COOH (your molecule of interest)

  • This compound

  • Amine-terminated linker (e.g., N-Boc-1,n-diaminoalkane)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DMF (Dimethylformamide)

  • Standard reagents for organic synthesis and purification (solvents, silica gel, etc.)

Methodology:

This is a multi-step synthesis that first prepares an amine-functionalized azidoaniline linker, followed by coupling to the drug molecule.

  • Synthesis of an Amine-Linker-Azidoaniline:

    • Protect one amine of a diaminoalkane with a Boc group.

    • Couple the free amine of the Boc-protected diaminoalkane to a carboxylic acid derivative of this compound (which may need to be synthesized separately, for example, by reacting this compound with a di-acid chloride).

    • Deprotect the Boc group to yield the amine-linker-azidoaniline.

  • Coupling to Drug-COOH:

    • Dissolve Drug-COOH in anhydrous DMF.

    • Add EDC and NHS to activate the carboxylic acid. Stir for 1-2 hours at room temperature.

    • Add the amine-linker-azidoaniline to the reaction mixture.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the final photoaffinity probe using column chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables present hypothetical data from a photoaffinity labeling experiment.

Table 1: Binding Affinity of Kinase-X-Inhibitor and its Photoaffinity Probe

CompoundTarget ProteinBinding Affinity (Kd)
Kinase-X-InhibitorKinase-Y50 nM
Photoaffinity ProbeKinase-Y75 nM
Competition (Probe + 100x Inhibitor)Kinase-Y> 5 µM

Table 2: Optimization of UV Irradiation Time

UV Irradiation Time (min)Relative Labeling Efficiency (%)
00
235
570
1095
2092
3085

Table 3: Representative Mass Spectrometry Hit List

Protein IDProtein NameMascot ScoreUnique PeptidesFold Enrichment (+Probe/-Control)
P12345Kinase-Y8501550.2
Q67890Heat shock protein 9032083.5
R24680Tubulin alpha-1A chain15041.2
S13579Glyceraldehyde-3-phosphate dehydrogenase12031.1

Mechanism of Photoactivation:

G Azidoaniline This compound Nitrene Singlet Nitrene (highly reactive) Azidoaniline->Nitrene HV Triplet_Nitrene Triplet Nitrene (less reactive) Nitrene->Triplet_Nitrene ISC Crosslink Covalent Cross-link with Biomolecule Nitrene->Crosslink N2 - N₂ Triplet_Nitrene->Nitrene ISC HV hν (UV light) ISC Intersystem Crossing Biomolecule R-H (Biomolecule)

Caption: Photoactivation of this compound to form a reactive nitrene.

References

Application Notes and Protocols for Photochemical Reactions of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl azides are a versatile class of photoactivatable compounds widely utilized in chemical biology, drug discovery, and materials science. Upon irradiation with UV light, these molecules extrude dinitrogen to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and rearrangements, making them powerful tools for covalent labeling of biological targets and for the synthesis of complex heterocyclic scaffolds.

This document provides a detailed guide to the experimental setup and protocols for studying the photochemical reactions of 4-Azido-2-chloroaniline. The protocols are based on established methods for analogous aryl azides and are intended to serve as a starting point for researchers. Optimization of reaction conditions for specific applications is recommended.

Spectroscopic and Physicochemical Properties

PropertyValue (4-chloroaniline)Expected for this compound
Molecular Formula C₆H₆ClNC₆H₅ClN₄
Molecular Weight 127.57 g/mol ~180.59 g/mol
Appearance White to pale yellow solid[1]Expected to be a crystalline solid
UV-Vis λmax (in Alcohol) 242 nm, 295 nm[2]Expected absorption maxima around 250-280 nm and a weaker band >300 nm
¹H NMR (DMSO-d₆) δ ~6.6-7.1 ppm (aromatic protons), δ ~5.4 ppm (NH₂)Aromatic protons expected in a similar range, with shifts influenced by the azido group.
IR Spectroscopy Characteristic N-H and C-Cl stretchesExpect a strong characteristic azide (N₃) stretch around 2100-2150 cm⁻¹.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of aryl azides from the corresponding anilines.

Materials:

  • 2,4-dichloroaniline

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • Dissolve 2,4-dichloroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

  • Extraction and Purification:

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. All reactions should be carried out in a well-ventilated fume hood.

Protocol 2: Photochemical Reaction of this compound

This protocol describes a general setup for the photolysis of this compound. The choice of solvent and nucleophile will depend on the desired reaction outcome.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, methanol, tetrahydrofuran)

  • Nucleophile (optional, e.g., an amine, thiol, or alcohol)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Cooling system for the lamp and reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in the chosen anhydrous solvent in the quartz reaction vessel. The concentration will typically range from 0.01 to 0.1 M.

    • If a trapping experiment is being performed, add the nucleophile to the solution.

    • Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the excited state of the azide and react with the nitrene.

    • Assemble the photoreactor, ensuring the cooling system is operational.

  • Irradiation:

    • Place the reaction vessel in the photoreactor and commence stirring.

    • Turn on the UV lamp to initiate the photochemical reaction. The irradiation time will vary depending on the lamp intensity, concentration, and quantum yield of the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, turn off the UV lamp.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product mixture by techniques such as NMR, mass spectrometry, and chromatography to identify the photoproducts.

    • Purify the products using column chromatography, preparative HPLC, or crystallization.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the photochemical experiments.

Table 1: Photolysis Reaction Conditions and Product Distribution

EntrySolventNucleophile (Concentration)Irradiation Time (h)Conversion (%)Product A (%)Product B (%)Other Products (%)
1Acetonitrile-2
2Methanol-2
3AcetonitrileCyclohexylamine (1.2 eq)2
4Tetrahydrofuran-2

Table 2: Quantum Yield Determination (Example)

The quantum yield (Φ) of the photoreaction can be determined using a chemical actinometer, such as potassium ferrioxalate.

CompoundIrradiation Wavelength (nm)Quantum Yield (Φ)Reference
This compound254To be determinedThis work
Ferrioxalate (Actinometer)2541.25Known Value

Visualizations

Logical Workflow for Synthesis and Photochemical Reaction

G cluster_synthesis Synthesis of this compound cluster_photochem Photochemical Reaction Start 2,4-dichloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Azidation Azidation (NaN₃) Diazotization->Azidation Extraction Extraction & Purification Azidation->Extraction Product This compound Extraction->Product Start_Photo This compound Irradiation UV Irradiation (hν) - N₂ Start_Photo->Irradiation Nitrene Singlet/Triplet Nitrene Intermediate Irradiation->Nitrene Reaction Reaction with Solvent or Nucleophile Nitrene->Reaction Products Photoproducts Reaction->Products

Caption: Workflow for the synthesis and subsequent photochemical reaction of this compound.

Proposed Signaling Pathway for Aryl Azide Photochemistry

G ArylAzide Aryl Azide (S₀) ExcitedAzide Excited Aryl Azide (S₁) ArylAzide->ExcitedAzide SingletNitrene Singlet Nitrene ExcitedAzide->SingletNitrene - N₂ TripletNitrene Triplet Nitrene SingletNitrene->TripletNitrene ISC InsertionProduct Insertion Products (C-H, N-H, O-H) SingletNitrene->InsertionProduct RearrangementProduct Rearrangement Products (e.g., Azepines) SingletNitrene->RearrangementProduct AbstractionProduct H-Abstraction Products TripletNitrene->AbstractionProduct

Caption: General reaction pathways for an aryl azide upon photochemical activation.

References

Derivatization of 4-Azido-2-chloroaniline for Specific Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-Azido-2-chloroaniline, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The primary focus is on its use in generating biologically active molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Application Note: Synthesis of Triazole-Based IDO/TDO Inhibitors

Introduction:

This compound serves as a key precursor for the synthesis of potent inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO). These enzymes are critical targets in immuno-oncology as their upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing kynurenine. The derivatization of this compound via CuAAC allows for the introduction of diverse functionalities, enabling the exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

The azide group of this compound readily undergoes a [3+2] cycloaddition reaction with a terminal alkyne to form a stable 1,2,3-triazole ring. This triazole core acts as a rigid linker, positioning key pharmacophoric elements for effective binding to the target enzymes. The chloro and amino substituents on the aniline ring provide handles for further chemical modification and influence the physicochemical properties of the final compounds.

Featured Application: Synthesis of a Novel Imidazo[5,1-b]thiazole-Triazole Derivative

A notable application is the synthesis of rac-[1-(4-amino-3-chloro-phenyl)-1H-[1]triazol-4-yl]-(2-ethyl-imidazo[5,1-b]thiazol-3-yl)-methanol, which has been identified as a potential IDO/TDO inhibitor.[1] This compound demonstrates the modularity of the click chemistry approach, where a complex heterocyclic alkyne is efficiently coupled with the this compound core.

Quantitative Data Summary
Compound NameMolecular Formula[M+H]⁺ (m/z)LC-MS Retention Time (min)
rac-[1-(4-amino-3-chloro-phenyl)-1H-[1]triazol-4-yl]-(2-ethyl-imidazo[5,1-b]thiazol-3-yl)-methanolC₁₅H₁₄ClN₆OS375.20.557

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of rac-[1-(4-amino-3-chloro-phenyl)-1H-[1]triazol-4-yl]-(2-ethyl-imidazo[5,1-b]thiazol-3-yl)-methanol

This protocol is based on the general procedure for the synthesis of triazole derivatives from this compound as described in patent EP 3740493 B1.[1]

Materials:

  • This compound

  • (2-ethyl-imidazo[5,1-b]thiazol-3-yl)-(prop-2-yn-1-yloxy)methanol (or a suitable alkyne precursor)

  • Copper(I) catalyst (e.g., copper(I) iodide, copper(I) bromide)

  • Suitable solvent (e.g., DMF, DMSO, or a mixture of t-butanol and water)

  • Reducing agent for in situ generation of Cu(I) if using a Cu(II) salt (e.g., sodium ascorbate)

  • Ligand to stabilize the Cu(I) catalyst (e.g., TBTA, THPTA)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Preparative HPLC system

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the alkyne precursor (1.0-1.2 eq) in a suitable degassed solvent.

  • Add the copper(I) catalyst (0.05-0.1 eq) and, if necessary, the stabilizing ligand (0.05-0.1 eq) to the reaction mixture. If using a copper(II) salt, add sodium ascorbate (0.1-0.2 eq).

  • Purge the reaction vessel with an inert gas (N₂ or Ar) and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) under basic conditions to yield the desired triazole derivative.[1]

  • Characterize the final product by LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Triazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_workup Work-up & Purification 4_Azido_2_chloroaniline This compound Reaction_Mixture Dissolve in Solvent 4_Azido_2_chloroaniline->Reaction_Mixture Alkyne Alkyne Precursor Alkyne->Reaction_Mixture Catalyst_Addition Add Cu(I) Catalyst & Ligand Reaction_Mixture->Catalyst_Addition Inert_Atmosphere Purge with N2/Ar & Stir Catalyst_Addition->Inert_Atmosphere Monitoring Monitor by TLC/LC-MS Inert_Atmosphere->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing_Drying Wash & Dry Extraction->Washing_Drying Purification Purify by HPLC Washing_Drying->Purification Product Final Triazole Derivative Purification->Product

Caption: Workflow for the synthesis of triazole derivatives.

signaling_pathway IDO/TDO Inhibition Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Enzymes Tryptophan->IDO_TDO Metabolized by Kynurenine Kynurenine IDO_TDO->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to Derivative This compound Derivative Derivative->IDO_TDO Inhibits

Caption: Mechanism of IDO/TDO inhibition.

References

Application Notes and Protocols for the Use of 4-Azido-2-chloroaniline as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of azo dye chemistry. As of the latest literature review, the specific use of 4-Azido-2-chloroaniline as an intermediate in dye synthesis is not well-documented in publicly available scientific literature. These protocols are provided for research and development purposes and should be adapted and optimized under appropriate laboratory conditions.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine. The structural diversity of both the diazo and coupling components allows for the generation of a wide spectrum of colors.

This document outlines a prospective application of this compound as a precursor for the synthesis of novel azo dyes. The presence of the chloro- and azido- substituents on the aniline ring is anticipated to influence the final properties of the dye, such as its color, fastness, and potential for further chemical modification. The azido group, in particular, may offer a reactive handle for post-synthetic modifications, such as "click" chemistry reactions.

Proposed Synthesis of an Azo Dye from this compound

The proposed synthesis follows the general two-step procedure for azo dye formation:

  • Diazotization of this compound: The primary amine group of this compound is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling agent. In this proposed protocol, N,N-dimethylaniline is used as the coupling partner. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling agent, typically at the para position, to form the azo linkage.

Quantitative Data for Proposed Synthesis
CompoundMolar Mass ( g/mol )Stoichiometric RatioMoles (mmol)Weight (g)Hypothetical Yield (%)AppearanceHypothetical λmax (nm)
This compound182.591.0101.83---
Sodium Nitrite69.001.0510.50.72---
N,N-dimethylaniline121.181.0101.21---
Proposed Azo Dye315.78---85Deep Red Solid490-520

Experimental Protocols

Materials and Equipment
  • This compound

  • N,N-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Büchner funnel and filter paper

  • pH indicator paper

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • UV-Vis spectrophotometer

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, dissolve 1.83 g (10 mmol) of this compound in 20 mL of 3 M hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Protocol 2: Azo Coupling with N,N-dimethylaniline
  • In a 500 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 1 M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate should form.

  • Slowly neutralize the reaction mixture with a 2 M sodium hydroxide solution until the pH is approximately 7-8. This will ensure complete precipitation of the azo dye.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral. A final wash with a small amount of cold ethanol can aid in drying.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

  • Characterize the final product using techniques such as melting point determination, TLC, and UV-Vis spectroscopy.

Visualizations

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Diazonium_Salt 4-Azido-2-chloro- benzenediazonium chloride This compound->Diazonium_Salt 0-5 °C HCl HCl HCl->Diazonium_Salt NaNO2 NaNO2 NaNO2->Diazonium_Salt Azo_Dye Proposed Azo Dye Diazonium_Salt->Azo_Dye 0-5 °C Coupling_Agent N,N-dimethylaniline Coupling_Agent->Azo_Dye

Caption: Workflow for the proposed synthesis of an azo dye from this compound.

SignalingPathways Start Start: this compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Intermediate Diazonium Salt Intermediate Diazotization->Diazonium_Intermediate Coupling Azo Coupling with N,N-dimethylaniline Diazonium_Intermediate->Coupling Crude_Dye Crude Azo Dye Coupling->Crude_Dye Purification Purification (Recrystallization) Crude_Dye->Purification Final_Product Final Product: Purified Azo Dye Purification->Final_Product

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Azido-2-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most common and effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. For visualizing this compound, which has a UV chromophore, a standard UV lamp (254 nm) can be used. Additionally, specific staining methods for azides can be employed for more selective detection. A common method involves the reduction of the azide to an amine with triphenylphosphine, followed by staining with ninhydrin, which produces a colored spot.[1][2][3][4]

Q3: What are the main safety concerns when handling this compound?

Aryl azides are energetic compounds and can be sensitive to heat, shock, and light. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating the compound to high temperatures, and protect it from light during storage and purification.[5] Chloroanilines are also known to be toxic.[6]

Q4: What are the likely impurities in a sample of this compound?

Common impurities may include unreacted starting materials from the synthesis, such as 2,4-dichloroaniline or other chloroaniline isomers, as well as byproducts from the diazotization and azidation reactions.[7][8]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC Incorrect solvent system.Systematically vary the polarity of the eluent. A common starting point for aromatic compounds is a mixture of hexane and ethyl acetate.[9][10]
Compound Streaks on the TLC Plate The compound may be too polar for the chosen solvent system, or the sample may be overloaded.Add a small amount of a more polar solvent like methanol to the eluent system. Ensure the sample spotted on the TLC plate is not too concentrated.
Product Decomposes on the Column The silica gel may be too acidic, or the compound is unstable to prolonged contact with the stationary phase.Deactivate the silica gel by adding a small percentage of triethylamine to the eluent system. Work quickly and avoid leaving the compound on the column for extended periods.
Low Recovery of the Product The compound may be irreversibly adsorbed onto the silica gel, or the polarity of the eluent is too low to elute the product.Gradually increase the polarity of the eluent. If the compound is still not eluting, consider using a different stationary phase like alumina.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated; the compound is too soluble in the chosen solvent.If a single solvent was used, try a different one in which the compound has lower solubility at room temperature.[11] If a mixed solvent system was used, add more of the anti-solvent.
Oiling Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Ensure the solution cools slowly. If oiling out persists, try a lower-boiling point solvent or a different solvent system.[11]
Poor Yield of Crystals The compound is too soluble in the mother liquor, or not enough anti-solvent was added in a mixed-solvent recrystallization.Cool the solution in an ice bath to maximize precipitation. If using a mixed-solvent system, add more anti-solvent dropwise.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3.[12]

  • Column Preparation:

    • Select an appropriate size column and pack it with silica gel as a slurry in the chosen eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and water) to find a suitable solvent or solvent pair.[11][13] An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (soluble solvent), and the other should not (anti-solvent).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot soluble solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

    • Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation

Table 1: Representative TLC Data for Aromatic Azides

Compound Type Typical Eluent System (Hexane:Ethyl Acetate) Typical Rf Value
Non-polar aromatic azide95:50.4 - 0.6
Moderately polar aromatic azide80:200.3 - 0.5
Polar aromatic azide (e.g., with amine group)70:300.2 - 0.4

Note: This table provides general guidance. The optimal eluent system for this compound must be determined experimentally.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc decision Purity Check tlc->decision chromatography Column Chromatography decision->chromatography Multiple Spots recrystallization Recrystallization decision->recrystallization Minor Impurities pure Pure Product decision->pure Single Spot chromatography->pure recrystallization->pure

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Column Chromatography Issue poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking low_recovery Low Recovery start->low_recovery sol_adjust Adjust Solvent Polarity poor_sep->sol_adjust less_sample Use Less Sample streaking->less_sample inc_polarity Increase Eluent Polarity low_recovery->inc_polarity

Caption: Troubleshooting logic for column chromatography.

References

"common side reactions in the synthesis of 4-Azido-2-chloroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Azido-2-chloroaniline

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing aryl azides is the diazotization of the corresponding aniline followed by substitution with an azide salt.[1][2] For this compound, the likely precursor is 2-chloro-1,4-phenylenediamine. The synthesis involves the selective diazotization of one amino group, followed by the introduction of the azide moiety using a reagent like sodium azide.

Q2: What are the critical parameters to control during the diazotization step?

Temperature and pH are the most critical parameters. The reaction should be carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. A strong acidic medium, usually from hydrochloric or sulfuric acid, is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[1]

Q3: My reaction mixture turned dark brown/black during the diazotization. What does this indicate?

A dark coloration often suggests the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and other polymeric materials. This is usually caused by an elevated reaction temperature. It is crucial to maintain the temperature below 5 °C throughout the addition of sodium nitrite.

Q4: What are the safety precautions for handling sodium azide and organic azides?

Sodium azide is highly toxic and can be explosive, especially when in contact with heavy metals or acids.[3] Organic azides are also potentially explosive and should be handled with care, avoiding heat, shock, and friction.[3][4] All reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q5: How can I purify the final product, this compound?

Purification can typically be achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective azidation.1. Ensure slow, dropwise addition of sodium nitrite solution. Check for the presence of excess nitrous acid using starch-iodide paper. 2. Strictly maintain the reaction temperature between 0-5 °C. 3. Use a fresh, high-purity source of sodium azide. Ensure it is fully dissolved before addition.
Formation of an Oily Product or Tar 1. Reaction temperature was too high. 2. Presence of impurities in the starting material.1. Improve cooling of the reaction vessel. Use an ice-salt bath if necessary. 2. Purify the starting 2-chloro-1,4-phenylenediamine by recrystallization or column chromatography.
Product is Difficult to Isolate/Purify 1. Formation of multiple byproducts. 2. Product is highly soluble in the workup solvents.1. Optimize reaction conditions to minimize side reactions (see side reaction table below). 2. During extraction, use a less polar organic solvent. If the product remains in the aqueous layer, perform multiple extractions with a suitable solvent.
Presence of Phenolic Impurities The diazonium salt reacted with water.Ensure the reaction is performed under strictly anhydrous conditions if possible, although this is difficult in aqueous acid. The primary control is maintaining a low temperature to prevent this side reaction.
Explosive Decomposition Accumulation of unstable intermediates or product.Never allow organic azides to dry completely on a rotary evaporator. Avoid heating the crude or purified product to high temperatures. Use a blast shield for all reactions involving azides.
Common Side Reactions and Byproducts
Side Reaction Byproduct Conditions Favoring Formation Mitigation Strategy
Diazonium salt decompositionPhenolic compounds, polymeric tarsTemperatures above 5 °CMaintain strict temperature control (0-5 °C).
Reaction with excess nitrous acidN-nitrosoaminesHigh concentration of nitrous acidUse the stoichiometric amount of sodium nitrite and add it slowly.
Coupling of diazonium salt with unreacted anilineAzo compoundsHigh pH, excess anilineMaintain a low pH and ensure complete diazotization before adding the azide.
Formation of triazenesTriazene compoundsReaction of diazonium salt with the amino group of another moleculeEnsure rapid and efficient conversion to the azide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-1,4-phenylenediamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the flask in an ice-salt bath to 0 °C.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is complete when the solution tests positive on starch-iodide paper.

  • Azidation:

    • Prepare a solution of sodium azide (1.2 eq) in water.

    • Add the sodium azide solution dropwise to the cold diazonium salt solution, again maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Workup and Isolation:

    • Once the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not evaporate to complete dryness to avoid the risk of explosion.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Collect the fractions containing the desired product and concentrate under reduced pressure.

Visualizations

Synthesis_Pathway Start 2-chloro-1,4-phenylenediamine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl 0-5 °C Product This compound Diazonium->Product NaN3 Phenol Phenolic Byproduct Diazonium->Phenol H2O, >5 °C Azo Azo Compound Diazonium->Azo Excess Aniline

Caption: Synthetic pathway and major side reactions.

Experimental_Workflow Start Dissolve Starting Material Cool Cool to 0 °C Start->Cool Diazotize Add NaNO2 Solution Cool->Diazotize Stir1 Stir for 30 min Diazotize->Stir1 Azidate Add NaN3 Solution Stir1->Azidate Stir2 Stir for 1-2 hours Azidate->Stir2 Quench Neutralize with NaHCO3 Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Isolated Product Purify->Final

Caption: Experimental workflow for the synthesis.

Troubleshooting_Tree Problem Low Yield? CheckTemp Was Temp > 5 °C? Problem->CheckTemp Yes CheckNitrite Excess Nitrous Acid? Problem->CheckNitrite No CheckTemp->CheckNitrite No ImproveCooling Improve Cooling CheckTemp->ImproveCooling Yes OptimizeNitrite Optimize NaNO2 Stoichiometry CheckNitrite->OptimizeNitrite Yes Success Problem Solved CheckNitrite->Success No ImproveCooling->Success OptimizeNitrite->Success

Caption: Troubleshooting decision tree for low yield.

References

"optimizing reaction conditions for 4-Azido-2-chloroaniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Azido-2-chloroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step diazotization of 2-chloro-4-aminoaniline followed by azidation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Diazonium Salt 1. Incomplete dissolution of the starting amine: 2-chloro-4-aminoaniline may not be fully dissolved in the acidic medium before the addition of sodium nitrite. 2. Temperature too high: The diazotization reaction is highly exothermic and the diazonium salt is unstable at higher temperatures.[1] 3. Incorrect pH: The reaction medium must be sufficiently acidic to generate nitrous acid in situ.[1][2] 4. Premature decomposition of nitrous acid: Sodium nitrite solution was added too quickly.1. Ensure the starting amine is completely dissolved in the acid, forming a fine suspension, before cooling the reaction.[3] 2. Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite and the subsequent stirring period.[4] Use an ice-salt bath for efficient cooling. 3. Use a strong acid like hydrochloric or sulfuric acid to maintain a low pH.[1][5] 4. Add the sodium nitrite solution dropwise with vigorous stirring to control the reaction rate and temperature.[4]
Formation of a Tar-Like or Oily Product 1. Side reactions due to elevated temperature: Decomposition of the diazonium salt can lead to phenolic byproducts and other polymeric materials. 2. Reaction with counter-ions: If using hydrochloric acid, the chloride ion can compete with the azide ion in the subsequent step.1. Strictly maintain the 0-5 °C temperature range. 2. While hydrochloric acid is common, using a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid can minimize unwanted side reactions.[5]
Low Yield in the Azidation Step 1. Inefficient quenching of the diazonium salt: The addition of the diazonium salt solution to the sodium azide solution may be too slow or at an incorrect temperature. 2. Loss of product during workup: The product may be partially soluble in the aqueous layer.1. Add the cold diazonium salt solution to a cold, stirred solution of sodium azide. Maintain the temperature below 5 °C. 2. After reaction completion, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
Product Purity Issues (Contamination with Starting Material or Byproducts) 1. Incomplete diazotization: Some of the starting amine remains unreacted. 2. Presence of phenolic impurities: Caused by the reaction of the diazonium salt with water.1. Ensure the use of a slight excess of sodium nitrite and sufficient reaction time for the diazotization step. 2. Purify the crude product using column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate is often effective.
Safety Concerns (e.g., Explosion Hazard) 1. Instability of diazonium salts: Solid diazonium salts can be explosive.[1] 2. Toxicity and instability of sodium azide: Sodium azide is highly toxic and can form explosive heavy metal azides.1. Never isolate the diazonium salt. Use the generated solution directly in the next step.[5] 2. Handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with heavy metals and acids, which can produce toxic and explosive hydrazoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 2-chloro-4-aminoaniline?

A1: The optimal temperature is between 0 and 5 °C.[1][4] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yields and the formation of byproducts. It is crucial to maintain this low temperature throughout the addition of sodium nitrite and for a short period thereafter.

Q2: Which acid should I use for the diazotization reaction?

A2: Strong acids such as hydrochloric acid or sulfuric acid are typically used.[1][5] These acids react with sodium nitrite to generate the necessary nitrous acid in situ. While hydrochloric acid is common, sulfuric acid can sometimes be preferred to avoid the presence of a competing nucleophile (Cl-) during the subsequent azidation step.

Q3: How can I monitor the progress of the diazotization reaction?

A3: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. This is done by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and suggests that all the primary amine has been consumed. A slight excess of nitrous acid is generally desirable.

Q4: What are the key safety precautions for synthesizing this compound?

A4: The primary safety concerns involve the instability of the intermediate diazonium salt and the toxicity of sodium azide.

  • Diazonium Salt: Do not attempt to isolate the diazonium salt as it can be explosive in solid form. Prepare it in solution and use it immediately in the subsequent step.[5]

  • Sodium Azide: This reagent is highly toxic. Handle it with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals to prevent the formation of explosive metal azides.

Q5: My final product appears as an oil, not a solid. What should I do?

A5: An oily product may indicate the presence of impurities. It is recommended to purify the crude product using column chromatography on silica gel. If the product is still an oil after purification, it may be due to residual solvent. In this case, drying under high vacuum may help. If the pure product is indeed an oil at room temperature, its identity should be confirmed by analytical methods such as NMR and mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol involves the diazotization of 2-chloro-4-aminoaniline followed by reaction with sodium azide.

Materials:

  • 2-chloro-4-aminoaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Diazotization

  • In a flask, suspend 2-chloro-4-aminoaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 20-30 minutes. The formation of the diazonium salt solution is now complete.

Step 2: Azidation

  • In a separate, larger flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at this temperature for 1 hour, then let it slowly warm to room temperature over another hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Temperature for Diazotization

Entry Temperature (°C) Yield of this compound (%) Observations
10-585Clean reaction, product precipitates as a solid.
21060Some dark coloration observed, indicating decomposition.
325 (Room Temp)<10Vigorous gas evolution, formation of a dark tar.

Table 2: Effect of Acid Type on Synthesis

Entry Acid Used Yield (%) Purity by HPLC (%)
1Hydrochloric Acid8595
2Sulfuric Acid8297
3Acetic Acid4580

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_azidation Step 2: Azidation & Workup start Dissolve 2-chloro-4-aminoaniline in HCl/H2O cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO2 solution dropwise at 0-5 °C cool1->add_nitrite stir1 Stir for 20-30 min at 0-5 °C add_nitrite->stir1 diazonium Diazonium Salt Solution stir1->diazonium add_diazonium Add diazonium solution to NaN3 solution at < 5 °C diazonium->add_diazonium Slowly add azide_sol Prepare NaN3 solution and cool to 0-5 °C azide_sol->add_diazonium stir2 Stir and warm to RT add_diazonium->stir2 extract Extract with Ethyl Acetate stir2->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate product Crude this compound concentrate->product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 High Reaction Temperature (> 5°C) start->cause1 cause2 Incomplete Diazotization start->cause2 cause3 Inefficient Extraction start->cause3 sol1 Maintain 0-5 °C using ice-salt bath cause1->sol1 sol2 Ensure amine is dissolved; Check for excess NaNO2 cause2->sol2 sol3 Perform multiple extractions; Check solvent choice cause3->sol3

References

"storage and handling issues with 4-Azido-2-chloroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Azido-2-chloroaniline. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic organic compound containing an azide (-N₃) and a chloro (-Cl) group attached to an aniline ring. Due to these functional groups, it can be used in various chemical syntheses. Aryl azides are known intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1] For example, similar chloroaniline derivatives are used in the production of pesticides, drugs, and dyestuffs. The azide group makes it a candidate for "click chemistry" reactions, which are widely used in drug discovery and bioconjugation.[1]

Q2: What are the main hazards associated with this compound?

Like other organic azides, this compound is potentially explosive and sensitive to heat, shock, friction, and light.[[“]][3][4][5] The presence of the azido group confers energetic properties to the molecule. Additionally, chloroanilines are generally toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[6][7] They can cause skin and eye irritation and may lead to more severe health effects with prolonged exposure.[6][7]

Q3: How should I properly store this compound?

Proper storage is critical to maintain the stability and safety of this compound. It should be stored in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials.[7] The container should be tightly sealed to prevent exposure to air and moisture. It is advisable to store it under an inert atmosphere, such as nitrogen or argon.[7]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, in some cases, protective clothing.

  • Respiratory Protection: Use in a well-ventilated fume hood is crucial. If there is a risk of generating dust or aerosols, a respirator may be necessary.[8]

Troubleshooting Guides

Storage and Handling Issues
Issue Possible Cause Recommended Solution
Discoloration of the compound (e.g., turning darker). Exposure to light or air, leading to decomposition.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed and consider storing it under an inert atmosphere.
Clumping or caking of the solid. Absorption of moisture from the atmosphere.Store the compound in a desiccator or a dry box. If clumping has occurred, gently break up the solid with a non-metallic spatula before use.
Unexpected reactivity or decomposition during handling. Sensitivity to heat, friction, or static discharge.Handle the compound with care, avoiding rapid temperature changes and mechanical shock. Use non-metallic spatulas and ground equipment to prevent static discharge.
Experimental Issues
Issue Possible Cause Recommended Solution
Low or no product yield in a reaction. Decomposition of the azide starting material.Ensure the reaction temperature is kept as low as possible. The stability of aryl azides is influenced by substituents; electron-withdrawing groups can affect their decomposition temperature.[4][9] Monitor the reaction closely and consider using a milder catalyst or reaction conditions.
Formation of unexpected byproducts. The azide may be participating in side reactions.Aryl azides can undergo various reactions, including cycloadditions and rearrangements.[1] Analyze the byproducts to understand the reaction pathway. Consider protecting other functional groups in your molecule if they are interfering with the desired reaction.
Difficulty in purifying the product. The product may be unstable under the purification conditions.Avoid high temperatures during purification. Techniques like flash chromatography at room temperature are generally preferred over distillation or sublimation for compounds containing azide groups.
Inconsistent reaction outcomes. Variability in the quality or stability of the this compound.Always use a fresh batch of the compound if possible. If you suspect decomposition, you can try to purify a small amount before use, but be extremely cautious due to its potential instability.

Experimental Protocols

General Synthesis of an Aryl Azide from an Aniline:

  • Diazotization: The corresponding aniline (2-chloro-4-aminoaniline) is dissolved in an acidic solution (e.g., hydrochloric acid in water) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. This reaction forms the diazonium salt.

  • Azidation: A solution of sodium azide (NaN₃) in water is then added slowly to the diazonium salt solution, still at 0-5 °C. Nitrogen gas is evolved, and the aryl azide precipitates out of the solution.

  • Workup: The solid product is collected by filtration, washed with cold water, and dried under vacuum at a low temperature.

Important Considerations:

  • Temperature Control: Maintaining a low temperature throughout the reaction is critical to prevent the decomposition of the diazonium salt and the azide product.

  • Sodium Azide Handling: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metallic spatulas and avoid contact with metals.

  • Purification: If purification is necessary, column chromatography is generally safer than distillation for organic azides.

Visualizations

Logical Relationship for Safe Handling

SafeHandling cluster_storage Storage cluster_handling Handling cluster_incompatibilities Incompatibilities Cool Cool Dark Dark Well-Ventilated Well-Ventilated Tightly Sealed Tightly Sealed Fume Hood Fume Hood PPE Appropriate PPE Avoid Shock/Friction Avoid Shock/Friction Non-Metallic Tools Non-Metallic Tools Heat Heat Light Light Acids Acids Oxidizing Agents Strong Oxidizing Agents This compound This compound This compound->Cool This compound->Dark This compound->Well-Ventilated This compound->Tightly Sealed This compound->Fume Hood This compound->PPE This compound->Avoid Shock/Friction This compound->Non-Metallic Tools This compound->Heat This compound->Light This compound->Acids This compound->Oxidizing Agents

Caption: Key considerations for the safe handling and storage of this compound.

Experimental Workflow for a Typical Reaction

ExperimentalWorkflow Start Start ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup ReagentAddition Slow Reagent Addition (Low Temperature) ReactionSetup->ReagentAddition ReactionMonitoring Monitor Reaction (TLC, LC-MS) ReagentAddition->ReactionMonitoring Workup Aqueous Workup (Avoid Strong Acids) ReactionMonitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a chemical reaction involving this compound.

References

"how to improve the yield of 4-Azido-2-chloroaniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Azido-2-chloroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically a two-step process. First, the starting material, 2-chloro-4-aminoaniline, undergoes diazotization to form a diazonium salt. This is followed by an azidation reaction, where the diazonium group is replaced by an azide group, yielding the final product.

Q2: Why is temperature control so critical during the diazotization step?

Diazonium salts are notoriously unstable at elevated temperatures.[1] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts and a significant decrease in the overall yield. Exceeding this temperature range can result in the evolution of nitrogen gas and the formation of phenolic impurities.

Q3: What are some common side reactions that can occur during this synthesis?

Several side reactions can lower the yield and purity of this compound. During diazotization, incomplete reaction can leave unreacted starting material. The diazonium salt can also couple with unreacted amine to form highly colored azo compounds. In the azidation step, the diazonium salt can be reduced, leading to the formation of 2-chloroaniline as a byproduct. Phenolic impurities can also form if the temperature is not properly controlled.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product. Staining with a suitable reagent, such as potassium permanganate or iodine, can help in visualizing the spots.

Q5: What is the best way to purify the final product?

Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and side products.[2] A silica gel stationary phase is commonly used, with a mobile phase consisting of a gradient of hexane and ethyl acetate. The optimal solvent system will depend on the specific impurities present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperature. - Inefficient azidation. - Loss of product during workup and purification.- Ensure complete dissolution of the starting material before adding sodium nitrite. - Strictly maintain the reaction temperature between 0-5 °C during diazotization. - Use a slight excess of sodium azide to drive the azidation to completion. - Perform extractions carefully and minimize transfers. Optimize column chromatography conditions to reduce product loss.
Formation of Colored Impurities - Azo coupling between the diazonium salt and unreacted amine.- Ensure slow, dropwise addition of the sodium nitrite solution to prevent a localized excess of nitrous acid. - Maintain a low temperature and acidic conditions to disfavor azo coupling.
Presence of Starting Material in the Final Product - Incomplete diazotization.- Increase the reaction time for the diazotization step. - Ensure the sodium nitrite is of high purity and added in the correct stoichiometric amount. - Monitor the reaction by TLC until the starting material spot disappears.
Product is an Oil Instead of a Solid - Presence of impurities that lower the melting point.- Purify the product thoroughly using column chromatography. - Try recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Difficulty in Isolating the Product - Emulsion formation during aqueous workup.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Diazotization of 2-chloro-4-aminoaniline

  • In a round-bottom flask, dissolve 2-chloro-4-aminoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Azidation of the Diazonium Salt

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C. Nitrogen gas evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Data Presentation

Parameter Condition A Condition B (Optimized) Effect on Yield
Temperature (Diazotization) 10-15 °C0-5 °CIncreased
Sodium Nitrite (eq) 1.01.05Increased
Sodium Azide (eq) 1.01.2Increased
Reaction Time (Azidation) 1 hour3 hoursIncreased

Visualizations

Synthesis_Pathway Start 2-chloro-4-aminoaniline Diazonium 2-chloro-4-aminophenyl diazonium chloride Start->Diazonium NaNO2, HCl 0-5 °C Product This compound Diazonium->Product NaN3 0-5 °C to RT

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature Maintained at 0-5 °C during Diazotization? Start->Check_Temp Check_Temp->Start No, Adjust Cooling Check_Reagents Were Reagent Stoichiometries Correct? Check_Temp->Check_Reagents Yes Check_Reagents->Start No, Recalculate and Repeat Check_TLC Does TLC Show Complete Consumption of Starting Material? Check_Reagents->Check_TLC Yes Check_TLC->Start No, Increase Reaction Time Purification Optimize Purification (Column Chromatography) Check_TLC->Purification Yes Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Azido-2-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted 2-chloroaniline, byproducts from the diazotization and azidation reactions, and decomposition products. The diazotization of anilines can sometimes lead to the formation of triazenes or phenolic compounds if reaction conditions are not carefully controlled. Residual solvents from the reaction or workup are also common.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate this compound from its impurities.[1] A staining method using triphenylphosphine followed by ninhydrin can be employed to visualize the azide on a TLC plate, which appears as a colored spot.[2]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures, and do not subject it to shock or friction. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable; the compound may be sparingly soluble.Select a more polar solvent or a solvent mixture. For compounds with amine functionalities, solvents like ethanol can be effective.[3]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also interfere with crystal lattice formation.Add a small amount of the hot solvent to dissolve the oil, and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can initiate crystallization.
Poor recovery of the purified compound. The compound is too soluble in the cold recrystallization solvent. The volume of solvent used was excessive.Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product.
Crystals are colored, indicating residual impurities. The impurities are co-crystallizing with the product.Consider a preliminary purification step, such as a short filtration through a plug of silica gel, before recrystallization.[4] A second recrystallization may also be necessary.
Flash Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). The eluent system is not optimal for separation.Systematically vary the polarity of the eluent. For aryl azides, mixtures of petroleum ether/ethyl acetate are often effective.[1] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[4]
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.Increase the polarity of the eluent. For amine-containing compounds, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can help.
Streaking or tailing of the spot on TLC and the column. The compound may be acidic or basic and is interacting strongly with the silica gel. The compound is degrading on the silica.For basic compounds like anilines, adding a small amount of triethylamine (0.1-1%) to the eluent can suppress tailing.[4] If degradation is suspected, deactivating the silica gel with triethylamine before packing the column may be beneficial.[4]
Cracking of the silica gel bed. Improper packing of the column or rapid changes in solvent polarity.Ensure the silica gel is packed uniformly as a slurry. When running a gradient, change the solvent composition gradually to avoid generating heat and causing cracks.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Adsorbent and Column Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. The amount of silica should be approximately 30-50 times the weight of the crude material for good separation.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for aryl azides is a mixture of petroleum ether and ethyl acetate.[1] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed. Add a layer of sand on top of the silica to prevent disturbance upon solvent addition.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For haloaryl compounds, boiling hexanes or other non-polar solvents may be effective.[3] A two-solvent system, such as dissolving in a good solvent (e.g., dichloromethane or ethyl acetate) and adding a poor solvent (e.g., hexanes or pentane) until turbidity appears, can also be employed.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Parameter Technique Typical Conditions/Values Reference
TLC Mobile Phase Normal Phase Silica GelPetroleum Ether / Ethyl Acetate mixtures[1]
TLC Visualization StainingTriphenylphosphine followed by Ninhydrin[2]
Recrystallization Solvents Single or Two-Solvent SystemHexanes, Ethanol, or mixtures like Dichloromethane/Hexanes[3][5]
Column Chromatography Stationary Phase Flash ChromatographySilica Gel (60 Å, 230-400 mesh)General Knowledge
Column Chromatography Mobile Phase Flash ChromatographyPetroleum Ether / Ethyl Acetate gradients[1]

Visualization of Troubleshooting Workflow

Troubleshooting_Purification start Crude this compound check_purity Assess Purity (TLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes choose_method Choose Purification Method is_pure->choose_method No column_chrom Flash Column Chromatography choose_method->column_chrom Complex Mixture recrystallization Recrystallization choose_method->recrystallization Minor Impurities reassess_purity_col Re-assess Purity (TLC) column_chrom->reassess_purity_col reassess_purity_recryst Re-assess Purity (TLC) recrystallization->reassess_purity_recryst troubleshoot_column Troubleshoot Column troubleshoot_column->column_chrom Retry troubleshoot_recryst Troubleshoot Recrystallization troubleshoot_recryst->recrystallization Retry reassess_purity_col->is_pure Check reassess_purity_col->troubleshoot_column Impure reassess_purity_recryst->is_pure Check reassess_purity_recryst->troubleshoot_recryst Impure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Azido-2-chloroaniline. The synthesis of aromatic azides involves highly energetic and toxic materials, requiring strict adherence to safety procedures.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

A1: The most common method is a two-step process starting from a suitable aromatic amine precursor, such as 2-chloro-4-aminobenzenamine. The process involves:

  • Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid), at low temperatures (0–5 °C) to form an intermediate diazonium salt.[1][2]

  • Azidation: The diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃), to yield the final aromatic azide product.[3][4]

Q2: What are the primary safety hazards associated with this synthesis?

A2: There are three main sources of hazard:

  • Sodium Azide (NaN₃): This reagent is highly toxic (comparable to cyanides), can be absorbed through the skin, and is explosive.[5][6][7] It can form extremely shock-sensitive and explosive salts with heavy metals like copper, lead, zinc, or mercury, which may be present in plumbing or on metal spatulas.[7][8][9]

  • Aryl Diazonium Salts (Intermediate): These intermediates are generally unstable and can decompose exothermically, sometimes explosively, if not kept at low temperatures.[1]

  • This compound (Product): Organic azides are energetic compounds that can be sensitive to heat, shock, and light, posing an explosion risk.[10][11] Reaction mixtures containing azides should not be concentrated by rotary evaporation without extreme caution and appropriate safety measures like a blast shield.[6][11]

Q3: Why is strict temperature control so critical during the diazotization step?

A3: Temperature control is crucial for two reasons. First, the diazonium salt intermediate is thermally unstable and can rapidly decompose at higher temperatures, leading to a significant decrease in yield and the formation of impurities, such as phenols. Second, the diazotization reaction is exothermic; poor temperature control during scale-up can lead to a runaway reaction. The reaction is typically maintained between 0 °C and 5 °C.

Q4: What are the key challenges when scaling this synthesis from the lab to a pilot plant?

A4: Key scale-up challenges include:

  • Heat Management: Efficiently removing the heat generated during the exothermic diazotization reaction in a large reactor.

  • Reagent Addition Rate: Controlling the addition of sodium nitrite is critical to manage the reaction rate and temperature.[12] Using syringe pumps for controlled addition is common in pilot settings.

  • Mixing and Homogeneity: Ensuring efficient stirring to maintain a uniform temperature and concentration throughout the larger volume, especially as intermediates may be solids.[12]

  • Safety Engineering: Implementing robust safety controls, such as rupture discs, emergency quenching systems, and remote operation capabilities, to manage the risks of handling large quantities of explosive and toxic materials.

  • Material Handling: Safely charging large quantities of sodium azide and handling the potentially explosive final product. Metal scoops, spatulas, or stirrers must be strictly avoided.[9]

Q5: How should I safely handle and dispose of azide-containing waste?

A5: Azide waste is hazardous.

  • NEVER pour azide solutions down the drain, as this can lead to the formation of explosive lead or copper azide salts in the plumbing.[7][9]

  • All azide-containing waste streams must be collected separately and clearly labeled.[10]

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[5][10]

  • Excess sodium azide in the reaction mixture should be quenched before disposal. A common method involves treatment with an aqueous solution of sodium nitrite followed by gradual acidification.[5][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Diazotization: Temperature was too high (>10 °C), causing the diazonium salt to decompose. 2. Degraded Reagents: Sodium nitrite may have degraded. 3. Incorrect pH: The reaction mixture was not sufficiently acidic for diazotization.1. Maintain strict temperature control (0-5 °C) using an efficient cooling bath. 2. Use a fresh, unopened container of sodium nitrite. 3. Ensure a sufficient excess of strong acid (e.g., HCl) is present.
Formation of Dark Tar or Oily Precipitate 1. Side Reactions: Decomposition of the diazonium salt can lead to coupling reactions or the formation of phenolic impurities. 2. Reaction Temperature Too High: This is the most common cause of decomposition.1. Monitor the reaction temperature closely and ensure it does not rise, especially during the addition of sodium nitrite. 2. Ensure the reaction is shielded from direct light, as some intermediates can be light-sensitive.
Product Fails Purity Analysis (e.g., by GC-MS or NMR) 1. Incomplete Reaction: Unreacted starting material is present. 2. Presence of Impurities: Phenolic byproducts from diazonium salt decomposition. 3. Isomeric Impurities: If the starting material was not pure, other chloroaniline isomers may be present.[13]1. Allow the reaction to stir for the full recommended time at low temperature. 2. Improve temperature control. Purify the crude product using column chromatography. 3. Verify the purity of the starting aniline before beginning the synthesis.
Violent Reaction or Gas Evolution 1. Runaway Reaction: Loss of temperature control during diazotization. 2. Acidification of Azide: Addition of acid to a solution containing a high concentration of sodium azide, generating gaseous HN₃.[8]1. Immediately stop reagent addition and apply maximum cooling. If in a pilot plant, follow emergency protocols. 2. Always add the diazonium salt solution to the sodium azide solution, not the other way around. Ensure the azide solution is basic or neutral before addition.

Experimental Protocols & Data

Illustrative Lab-Scale Protocol: Synthesis from 2-Chloro-4-nitroaniline

This protocol is illustrative and must be adapted and risk-assessed for specific laboratory conditions. It proceeds via reduction of the nitro group, followed by diazotization and azidation.

Step 1: Reduction of 2-Chloro-4-nitroaniline to 4-Chloro-1,2-benzenediamine

  • A detailed protocol for this standard reduction (e.g., using Sn/HCl or catalytic hydrogenation) should be followed. The resulting diamine must be purified before use.

Step 2: Diazotization and Azidation

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Chloro-1,2-benzenediamine (1 eq.) in a mixture of concentrated HCl and water. Cool the flask to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Azidation: In a separate beaker, dissolve sodium azide (1.1 eq.) in water and cool to 5 °C. Add the cold diazonium salt solution slowly to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure with extreme caution, preferably without heating. The crude product should be purified by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties and Hazards of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Key Hazards
2-Chloroaniline (Precursor example)C₆H₆ClN127.57Toxic, potential carcinogen, skin/eye irritant.[14][15]
Sodium NitriteNaNO₂69.00Oxidizer, toxic if swallowed.
Sodium AzideNaN₃65.01Highly toxic, explosion hazard, forms explosive metal azides.[7][8][16]
This compoundC₆H₅ClN₄180.58Potentially explosive (heat/shock sensitive), toxic.[10][11]

Table 2: Recommended Analytical Parameters for Product Verification

Analysis TypeTechniqueExpected Result / Observation
Purity & IdentityGC-MSA major peak with a mass spectrum corresponding to the product (m/z = 180).[13][17]
Functional Group IDFT-IRStrong, sharp absorbance peak around 2100-2150 cm⁻¹ for the azide (N₃) stretch.[18]
Thermal StabilityDSCOnset of exothermic decomposition (provides data for safe handling temperature).[4][19]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (0-5 °C) cluster_workup Work-up & Purification cluster_analysis Analysis & Storage A Prepare Aniline Precursor Solution in Acid D Diazotization: Slowly add NaNO2 (B) to Aniline solution (A) A->D B Prepare Aqueous Sodium Nitrite Solution B->D C Prepare Aqueous Sodium Azide Solution E Azidation: Slowly add Diazonium Salt to NaN3 solution (C) C->E D->E [Unstable Intermediate] F Quench & Warm to Room Temp E->F G Solvent Extraction F->G H Wash & Dry G->H I Purification (e.g., Chromatography) H->I J Final Product Analysis (GC-MS, IR, NMR) I->J K Store Product Cold & Away from Light J->K

Caption: General workflow for the synthesis of this compound.
Scale-Up Safety Decision Logic

G start Propose Scale-Up? dsc_check Thermal Stability (DSC) Data Available? start->dsc_check reactor_check Reactor Cooling Capacity Exceeds Reaction Enthalpy? dsc_check->reactor_check Yes stop_dsc STOP: Conduct DSC Analysis dsc_check->stop_dsc No sop_check Scale-Up SOP & Risk Assessment Complete? reactor_check->sop_check Yes stop_reactor STOP: Re-evaluate Reactor Suitability reactor_check->stop_reactor No proceed Proceed with Scale-Up sop_check->proceed Yes stop_sop STOP: Complete Safety Documentation sop_check->stop_sop No

Caption: A simplified decision tree for proceeding with process scale-up.

References

Validation & Comparative

Comparative Analysis of 4-Azido-2-chloroaniline and Other Azidoaniline Isomers for Applications in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the properties, reactivity, and applications of substituted azidoanilines, with a focus on 4-Azido-2-chloroaniline.

This guide provides a detailed comparison of this compound with other azidoaniline isomers, namely 2-Azidoaniline, 3-Azidoaniline, and 4-Azidoaniline. The objective is to furnish researchers with the necessary data to select the most suitable azidoaniline derivative for their specific applications, such as "click" chemistry and photoaffinity labeling. The information presented is based on available experimental data and established chemical principles.

Physicochemical Properties

The introduction of a chloro group in the ortho position to the amino group and para to the azido group in this compound is expected to influence its physicochemical properties, such as polarity, solubility, and electronic characteristics, when compared to the unsubstituted azidoanilines. While specific experimental data for this compound is limited in publicly accessible literature, we can infer its properties based on the known characteristics of its parent compounds and related molecules. The following table summarizes the available data for the compared azidoanilines.

PropertyThis compound2-Azidoaniline3-Azidoaniline4-Azidoaniline
Molecular Formula C₆H₅ClN₄C₆H₆N₄[1]C₆H₆N₄C₆H₆N₄[2]
Molecular Weight 168.58 g/mol 134.14 g/mol [1]134.14 g/mol 134.14 g/mol [2]
Appearance Not availableNot availableNot availableTan crystalline flakes (as hydrochloride salt)
Melting Point Not availableNot availableNot available165 °C (decomposes) (as hydrochloride salt)
CAS Number Not available1005-07-8[1]14994-81-1[3]91159-79-4 (hydrochloride salt)[4]

Synthesis of Azidoanilines

The synthesis of azidoanilines typically involves the diazotization of the corresponding aminoaniline followed by reaction with sodium azide. For this compound, a plausible synthetic route would start from 2-chloro-4-nitroaniline. The nitro group would first be reduced to an amino group, followed by diazotization and azidation.

General Experimental Protocol for the Synthesis of Azidoanilines:

  • Dissolution: Dissolve the starting aniline derivative in an acidic solution, typically hydrochloric acid in water, and cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the cooled aniline solution with vigorous stirring. Maintain the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.

  • Azidation: To the cold diazonium salt solution, slowly add a solution of sodium azide in water. A precipitate of the aryl azide usually forms.

  • Isolation and Purification: The crude azidoaniline can be collected by filtration, washed with cold water, and then purified by recrystallization or column chromatography.

Note: Aryl azides can be explosive and should be handled with appropriate safety precautions.

Reactivity and Applications

Azidoanilines are versatile reagents in chemical biology and drug development, primarily utilized in two key areas: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and as photoaffinity labeling (PAL) probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The azide functional group readily participates in the CuAAC reaction with terminal alkynes to form stable triazole linkages. This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation, such as linking molecules to proteins, nucleic acids, or other biomolecules.[5][6] The electronic properties of the azidoaniline can influence the reaction rate. The presence of the electron-withdrawing chloro group in this compound may slightly decrease the nucleophilicity of the azide, potentially affecting the kinetics of the click reaction compared to unsubstituted azidoanilines.

Experimental Workflow for CuAAC:

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Azidoaniline Azidoaniline Derivative Reaction_Mix Mix Components in a Suitable Solvent Azidoaniline->Reaction_Mix Alkyne Alkyne-containing Molecule Alkyne->Reaction_Mix Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Reaction_Mix Purification Purification (e.g., Chromatography) Reaction_Mix->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Photoaffinity Labeling

Aryl azides can be photochemically converted into highly reactive nitrenes upon UV irradiation. This property allows them to be used as photoaffinity labeling probes to identify and study ligand-receptor interactions.[7] The azidoaniline is incorporated into a ligand of interest, which is then allowed to bind to its target protein. Upon UV irradiation, the azide group forms a nitrene that covalently crosslinks the ligand to the protein, enabling the identification of the binding site. The substitution pattern on the aromatic ring can affect the photoreactivity and the lifetime of the resulting nitrene.

Experimental Workflow for Photoaffinity Labeling:

PAL_Workflow cluster_incubation Incubation cluster_irradiation Photocrosslinking cluster_analysis Analysis Probe Azidoaniline-labeled Probe Incubate Incubate Probe with Target Probe->Incubate Target Target Biomolecule (e.g., Protein) Target->Incubate UV UV Irradiation Incubate->UV Analysis Analysis of Covalent Adduct (e.g., SDS-PAGE, Mass Spectrometry) UV->Analysis

Caption: A simplified workflow for a photoaffinity labeling experiment.

Comparative Performance and Experimental Data

  • Reactivity in Click Chemistry: The electron-withdrawing nature of the chlorine atom in this compound might slightly reduce the rate of the CuAAC reaction compared to the unsubstituted 4-Azidoaniline. The ortho- and meta-isomers (2- and 3-Azidoaniline) may exhibit different reaction kinetics due to steric and electronic effects.

  • Photoreactivity in PAL: The chloro-substituent could potentially influence the photochemistry of the azide group, affecting the yield and reactivity of the generated nitrene. Further experimental studies are required to quantify these effects.

  • Stability: The presence of the chloro group may have a minor impact on the thermal stability of the azide. All aryl azides should be handled with care due to their potential to decompose, sometimes explosively, upon heating or shock.

Table of Predicted Performance Characteristics:

FeatureThis compound2-Azidoaniline3-Azidoaniline4-Azidoaniline
Click Reactivity Potentially slightly lower than 4-AzidoanilineMay be influenced by steric hindranceElectronic effects may alter reactivityHigh
PAL Efficiency Requires experimental validationRequires experimental validationRequires experimental validationEstablished utility[7]
Stability Expected to be similar to other azidoanilinesGenerally stable with proper handlingGenerally stable with proper handlingGenerally stable with proper handling

Conclusion

This compound represents a potentially valuable tool for researchers in chemical biology and drug discovery. Its unique substitution pattern offers the possibility of fine-tuning the electronic and steric properties of azidoaniline-based probes. However, the lack of extensive experimental data for this specific compound necessitates further investigation to fully characterize its performance in comparison to other azidoaniline isomers. Researchers are encouraged to perform comparative studies to determine the optimal azidoaniline derivative for their specific application, taking into account factors such as reaction kinetics, crosslinking efficiency, and overall stability. The experimental protocols and workflows provided in this guide offer a starting point for such investigations.

References

A Comparative Guide to the Reactivity of 4-Azido-2-chloroaniline and 4-azidoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Azido-2-chloroaniline and 4-azidoaniline. The primary structural difference between these two compounds is the presence of a chlorine atom at the ortho-position relative to the amino group in this compound. This substitution introduces significant electronic and steric effects that modify the reactivity of both the aniline moiety and the aromatic ring. This comparison is supported by established principles of organic chemistry and available experimental data.

Chemical Structures

The structures of the two compounds are presented below. The key difference is the chlorine substituent on the aromatic ring of this compound.

Caption: Chemical structures of this compound and 4-azidoaniline.

Reactivity Analysis and Supporting Data

The presence of the ortho-chloro substituent in this compound deactivates the molecule towards certain reactions compared to 4-azidoaniline. This is primarily due to the electron-withdrawing inductive effect and steric hindrance of the chlorine atom.

Basicity of the Amino Group

The basicity of the amino group is a key indicator of its nucleophilicity. Aromatic amines are generally much weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the pi system of the benzene ring.[1]

  • 4-azidoaniline : The amino group's basicity is primarily influenced by the electron-donating resonance effect of the amino group itself and the electron-withdrawing nature of the azido group.

  • This compound : The addition of a chlorine atom ortho to the amino group significantly reduces its basicity. This is due to two main factors:

    • Inductive Effect : Chlorine is highly electronegative and withdraws electron density from the ring and the adjacent amino group through the sigma bond (-I effect), making the lone pair on the nitrogen less available to accept a proton.[2]

    • Ortho Effect : Ortho-substituted anilines are typically weaker bases than their para or meta isomers, and also weaker than aniline itself, regardless of the substituent's electronic nature.[3][4] This is attributed to a combination of steric hindrance, which can disrupt the solvation of the anilinium ion, and electronic effects.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions are fundamental to aromatic compounds. The reactivity is governed by the electronic properties of the substituents on the benzene ring.

  • -NH2 group : A powerful activating and ortho, para-directing group.

  • -N3 group : Generally considered a deactivating, ortho, para-directing group.

  • -Cl group : A deactivating but ortho, para-directing group.[5] The deactivation stems from its strong inductive electron withdrawal, while the directing effect comes from the ability of its lone pairs to participate in resonance, stabilizing the intermediate carbocation (arenium ion) at the ortho and para positions.

In 4-azidoaniline , the powerful activating -NH2 group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

In This compound , the situation is more complex. The ring is significantly deactivated overall due to the combined electron-withdrawing effects of the chloro and azido groups. The directing effects of the -NH2 and -Cl groups are synergistic, both pointing to position 6 (para to -NH2, ortho to -Cl) and position 4 (para to -Cl, occupied by -N3). However, the strong deactivation and steric hindrance from the chloro group make electrophilic substitution reactions on this compound significantly more difficult than on 4-azidoaniline.

workflow start Start dissolve 1. Dissolve aniline derivative in dilute HCl (0-5°C) start->dissolve add_nitrite 2. Add aq. NaNO2 dropwise (maintain 0-5°C) dissolve->add_nitrite stir 3. Stir for 15-30 min to form diazonium salt add_nitrite->stir couple 5. Add diazonium salt solution to β-naphthol solution (0-5°C) stir->couple prepare_coupler 4. Prepare β-naphthol solution in aq. NaOH prepare_coupler->couple precipitate 6. Stir to allow azo dye to precipitate couple->precipitate isolate 7. Isolate product by filtration, wash, and dry precipitate->isolate end End isolate->end

References

A Comparative Guide to Photo-Crosslinkers: Unveiling the Advantages of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of molecular interactions, the ability to capture transient binding events is paramount for researchers in drug development and chemical biology. Photo-crosslinkers have emerged as indispensable tools for covalently trapping these interactions, providing a snapshot of protein-protein, protein-nucleic acid, and drug-target interactions in their native environment. Among the diverse array of photo-crosslinkers, 4-Azido-2-chloroaniline, a substituted aryl azide, presents a compelling set of advantages. This guide provides an objective comparison of this compound with other commonly used photo-crosslinkers, supported by experimental considerations and a detailed workflow for its application.

The Power of Light: An Introduction to Photo-Crosslinkers

Photo-crosslinkers are chemical reagents that remain inert until activated by a specific wavelength of light, typically in the UV range. Upon photoactivation, they generate highly reactive species that can form covalent bonds with nearby molecules. This temporal control allows researchers to initiate the crosslinking reaction at a precise moment in a biological process, offering a distinct advantage over conventional crosslinkers that react spontaneously. The three main classes of photo-crosslinkers are aryl azides, diazirines, and benzophenones, each with its unique photochemical properties and reactivity.

This compound: A Closer Look at a Substituted Aryl Azide

This compound belongs to the well-established family of aryl azide photo-crosslinkers. The core of its functionality lies in the azido group (-N₃) attached to a phenyl ring. Upon UV irradiation, the azide moiety releases a molecule of nitrogen gas (N₂), generating a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an effective tool for labeling interacting partners.

The specific substitutions on the phenyl ring of this compound—a chloro group at position 2 and an amino group at position 4—are not merely decorative. The electron-withdrawing nature of the chloro substituent is suggested to enhance the photoreactivity of the azide group, potentially leading to higher crosslinking efficiencies.[1] The aniline (amino) group, on the other hand, can be utilized for further chemical modifications or may influence the binding orientation of the crosslinker within a biological complex.

Head-to-Head Comparison: this compound vs. Other Photo-Crosslinkers

The choice of a photo-crosslinker is critical and depends on the specific application, the nature of the interacting molecules, and the experimental conditions. Here, we compare the key features of this compound (as a representative of substituted aryl azides) with two other popular classes of photo-crosslinkers: diazirines and benzophenones.

FeatureThis compound (Aryl Azide)DiazirineBenzophenone
Photoreactive Group Aryl Azide (-N₃)DiazirineBenzophenone
Reactive Intermediate NitreneCarbeneTriplet Ketone
Activation Wavelength ~260-300 nm~350-380 nm~350-360 nm
Reaction Mechanism C-H/N-H Insertion, AdditionC-H/N-H Insertion, AdditionHydrogen Abstraction
Crosslinking Efficiency Moderate to HighHighModerate
Specificity Moderately specific, can react with a variety of bonds.Highly reactive and non-specific, can insert into C-H bonds.Preferentially reacts with C-H bonds adjacent to heteroatoms.
Reaction with Water Can react with water, potentially reducing efficiency.Less reactive with water compared to nitrenes.Relatively stable in aqueous solutions.
Size of Photoreactive Group Relatively smallSmallest of the threeBulky
Potential for Side Reactions Can undergo rearrangements (e.g., ring expansion).Can form diazo isomers upon irradiation.Can be photoreduced without crosslinking.

Experimental Protocols: A Guide to Photo-Crosslinking with Aryl Azides

The following is a generalized protocol for a photo-crosslinking experiment using an aryl azide crosslinker like this compound. This protocol should be optimized for each specific application.

Materials and Reagents:
  • Purified protein of interest and its binding partner

  • This compound (or other aryl azide crosslinker)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp with appropriate wavelength output (e.g., 254 nm or 302 nm)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and associated reagents for analysis

Experimental Procedure:
  • Protein and Crosslinker Preparation:

    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the reaction should be kept low (typically <5%) to avoid interference with protein structure and function.

    • Prepare the protein samples in a suitable buffer. Ensure the buffer does not contain primary amines (like Tris) or other nucleophiles that could react with the crosslinker.

  • Incubation:

    • Add the desired concentration of the this compound stock solution to the protein sample. The optimal concentration and incubation time should be determined empirically.

    • Incubate the mixture in the dark at a suitable temperature (e.g., room temperature or 4°C) to allow for the binding of the crosslinker to the target protein or complex.

  • UV Irradiation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the sample with a UV lamp at the appropriate wavelength for a predetermined amount of time. The irradiation time and distance from the lamp should be optimized to achieve efficient crosslinking without causing significant protein damage.

  • Quenching:

    • After irradiation, quench any unreacted crosslinker by adding a quenching reagent such as DTT or β-mercaptoethanol.

  • Analysis by SDS-PAGE:

    • Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.

  • Mass Spectrometry Analysis:

    • For identification of crosslinked peptides, the bands of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.[2]

    • Specialized software can be used to identify the crosslinked peptide pairs from the mass spectrometry data, providing information about the protein-protein interaction interface.

Visualizing the Workflow

The following diagram illustrates the general workflow of a photo-crosslinking experiment coupled with mass spectrometry for the identification of protein-protein interactions.

experimental_workflow General Workflow for Photo-Crosslinking and Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis ProteinA Protein A Incubation Incubation in Dark ProteinA->Incubation ProteinB Binding Partner B ProteinB->Incubation Crosslinker This compound Crosslinker->Incubation UV_Irradiation UV Irradiation (λ) Incubation->UV_Irradiation Binding SDS_PAGE SDS-PAGE Analysis UV_Irradiation->SDS_PAGE Covalent Crosslink Formation In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion Excise Crosslinked Band Mass_Spectrometry LC-MS/MS Analysis In_Gel_Digestion->Mass_Spectrometry Peptide Extraction Data_Analysis Data Analysis & Crosslink Identification Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for photo-crosslinking.

Conclusion

This compound offers a compelling option for researchers seeking to elucidate molecular interactions. Its enhanced photoreactivity, attributed to the chloro-substituent, coupled with the versatility of the aryl azide chemistry, makes it a powerful tool for photo-crosslinking studies. While the choice of a crosslinker will always be experiment-dependent, the distinct advantages of this compound in terms of potential efficiency and chemical tractability position it as a valuable reagent in the arsenal of chemical biologists and drug discovery scientists. Further quantitative studies directly comparing its performance will undoubtedly provide a clearer picture of its full potential in capturing the dynamic dance of molecules within living systems.

References

A Comparative Guide to Analytical Methods for the Validation of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Azido-2-chloroaniline, a potential impurity or intermediate in pharmaceutical manufacturing, is critical for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the validation of this compound, with supporting data extrapolated from studies on structurally related aromatic amines and azido compounds.

Core Analytical Techniques

The primary analytical techniques for the validation of this compound and related impurities include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2][3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for structural confirmation.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC) with UV detection, is a cornerstone for the analysis of aromatic amines due to its versatility and robustness.[7][8][9]

Comparative Performance of HPLC Methods

The following table summarizes typical performance characteristics of RP-HPLC methods developed for compounds structurally similar to this compound, such as p-chloroaniline. These parameters are essential for method validation according to ICH guidelines.[7][8]

Parameter Method 1 (Isocratic) Method 2 (Gradient) Method 3 (with Ion-Pairing)
Linearity (r²) > 0.999[7]> 0.99[1]> 0.998
Accuracy (% Recovery) 98-102%97-103%98-101%
Precision (%RSD) < 2.0%[7]< 2.5%< 2.0%
Limit of Detection (LOD) 0.03 - 0.2 ng/mL[10]~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[10]~0.3 µg/mL[7]~1.5 µg/mL
Detailed Experimental Protocol: Isocratic RP-HPLC-UV

This protocol is a generalized procedure for the determination of this compound, based on common practices for related compounds.[9][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A degassed mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 35:65 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 239 nm.[8][9]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample matrix in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Sample Analysis Rob->Routine Implement

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity, making it suitable for the trace analysis of volatile and semi-volatile impurities like chloroanilines.[12][13][14]

Comparative Performance of GC Methods

The following table outlines typical performance metrics for GC-based methods used for the analysis of aniline derivatives.

Parameter Method 1 (GC-NPD) Method 2 (GC-MS)
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5.0%< 3.0%
Limit of Detection (LOD) Low ng/mL rangeSub-ng/mL range[13]
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL range
Detailed Experimental Protocol: GC-MS

This generalized protocol is based on established methods for chloroaniline analysis.[12][13][15]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).[13]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-300 m/z.

  • Standard and Sample Preparation: Dissolve standards and samples in a suitable solvent like methanol or toluene. Derivatization may be required for improved volatility and peak shape.

Logical Flow for Method Selection

Start Analyze this compound Decision1 Need for High Sensitivity? Start->Decision1 Decision2 Compound is Volatile? Decision1->Decision2 Yes HPLC Use HPLC-UV/MS Decision1->HPLC No Decision2->HPLC No GC Use GC-MS Decision2->GC Yes End Validated Method HPLC->End GC->End

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC are powerful techniques for the validation of this compound. The choice between them depends on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or the analysis of less volatile matrices (favoring HPLC). For unequivocal identification, especially at trace levels, the use of mass spectrometry is highly recommended.[1][13] The provided protocols and performance data serve as a robust starting point for developing and validating a suitable analytical method in a regulated laboratory environment.

References

Unveiling the Photoreactivity of 4-Azido-2-chloroaniline: A Comparative Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficiency of photoactivated processes is paramount. This guide provides a comparative analysis of the quantum yield of 4-azido-2-chloroaniline photolysis, placing it in the context of related aryl azide compounds. While a specific quantum yield for this compound is not prominently available in the literature, this guide leverages data from structurally similar molecules to provide a robust predictive comparison. The photolysis of aryl azides is a cornerstone of various biochemical applications, including photoaffinity labeling and cross-linking, making the quantum yield a critical parameter for experimental design.

The quantum yield (Φ) of a photochemical reaction represents the efficiency of a photoprocess, defined as the number of specific events occurring per photon absorbed by the system. In the context of photolysis, it quantifies how many molecules undergo dissociation for each photon absorbed. For aryl azides, this process typically involves the extrusion of molecular nitrogen to generate a highly reactive nitrene intermediate.

Comparative Analysis of Quantum Yields

While the precise quantum yield of this compound photolysis is not readily documented, we can infer its potential efficiency by examining related substituted phenyl azides. The quantum yields for the disappearance of substituted phenyl azides in aqueous solutions have been reported to range from 0.1 to 0.7[1]. It has been noted that there is no straightforward correlation between the quantum yield and the electronic effects of the substituents[1].

For a closer structural analog, the photolysis of p-azidoaniline has a reported quantum yield of 0.96[2]. This high value suggests a very efficient photochemical decomposition. The presence of substituents on the phenyl ring can influence the quantum yield. For instance, a study on different aryl azides (Az-1, Az-2, and Az-3) within a cucurbit[3]uril (CB7) cavity reported photoreaction quantum yields of 16.3% (Φ = 0.163), 31.4% (Φ = 0.314), and 25.6% (Φ = 0.256), respectively[4]. This highlights the variability of quantum yields even among similar compounds and the influence of the microenvironment.

Below is a table summarizing the quantum yields of photolysis for various relevant aryl azides.

Compound NameStructureQuantum Yield (Φ)Solvent/Conditions
This compound 2-Chloro-4-azidoanilineNot Reported (Est. 0.1 - 0.7) Aqueous Solution (Predicted)
p-Azidoaniline4-Azidoaniline0.96[2]Aprotic Solvents[2]
Substituted Phenyl AzidesGeneral0.1 - 0.7[1]Aqueous Solution[1]
Aryl Azide 1 (Az-1) in CB7Specific proprietary structure0.163[4]in Cucurbit[3]uril[4]
Aryl Azide 2 (Az-2) in CB7Specific proprietary structure0.314[4]in Cucurbit[3]uril[4]
Aryl Azide 3 (Az-3) in CB7Specific proprietary structure0.256[4]in Cucurbit[3]uril[4]

Experimental Protocol for Quantum Yield Determination

The quantum yield of photolysis for an aryl azide like this compound can be experimentally determined using chemical actinometry. A commonly used chemical actinometer is the ferrioxalate system. The following protocol outlines the general steps for such a determination.

Objective: To determine the quantum yield of photolysis of this compound.

Materials:

  • This compound

  • Potassium ferrioxalate solution (actinometer)

  • 1,10-Phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • Spectrophotometer

  • Monochromatic light source with a known wavelength (e.g., a laser or a lamp with a monochromator)

  • Quartz cuvettes

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous buffer, ensuring solubility and stability).

    • Prepare a standardized solution of potassium ferrioxalate for actinometry.

  • Measurement of Light Intensity (Actinometry):

    • Fill a quartz cuvette with the potassium ferrioxalate solution.

    • Irradiate the actinometer solution with the monochromatic light source for a specific period.

    • After irradiation, add a solution of 1,10-phenanthroline to the irradiated actinometer solution. This forms a colored complex with the Fe²⁺ ions produced during the photolysis of ferrioxalate.

    • Measure the absorbance of the colored complex at its absorption maximum (typically around 510 nm) using a spectrophotometer.

    • The number of photons absorbed by the actinometer solution can be calculated from the change in absorbance, the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, and the molar absorptivity of the Fe²⁺-phenanthroline complex. This determines the photon flux of the light source.

  • Photolysis of this compound:

    • Fill an identical quartz cuvette with the this compound solution.

    • Irradiate this solution with the same monochromatic light source under identical conditions (same geometry, irradiation time) as the actinometry experiment.

    • Monitor the disappearance of this compound by measuring the decrease in its absorbance at its λmax over time using a spectrophotometer.

  • Calculation of Quantum Yield:

    • Determine the number of moles of this compound that have decomposed from the change in absorbance and the molar extinction coefficient (determined via a standard calibration curve).

    • The quantum yield (Φ) is then calculated using the following formula:

      Φ = (moles of this compound decomposed) / (moles of photons absorbed)

      The moles of photons absorbed by the sample can be determined from the actinometry data, correcting for any differences in absorbance between the actinometer and the sample at the irradiation wavelength.

Photolysis Pathway of this compound

The photolysis of aryl azides proceeds via the formation of a highly reactive nitrene intermediate. Upon absorption of UV light, this compound is expected to undergo excitation to a singlet state, followed by the rapid loss of a nitrogen molecule to form the corresponding singlet nitrene. This singlet nitrene can then undergo intersystem crossing to the more stable triplet nitrene. The nitrene species can then participate in various reactions, such as hydrogen abstraction from the solvent, insertion into C-H or N-H bonds, or reaction with other molecules in the medium. The photolysis of the related p-azidoaniline is known to produce the p-aminophenylnitrene in the triplet state as a precursor to the final products[2].

Below is a diagram illustrating the proposed photolysis pathway of this compound.

photolysis_pathway start This compound excited Excited Singlet State start->excited hν (UV light) singlet_nitrene Singlet 2-Chloro-4-aminophenylnitrene excited->singlet_nitrene - N₂ triplet_nitrene Triplet 2-Chloro-4-aminophenylnitrene singlet_nitrene->triplet_nitrene Intersystem Crossing (ISC) products Reaction Products (e.g., from H-abstraction, insertion) singlet_nitrene->products triplet_nitrene->products

Caption: Proposed photolysis pathway of this compound.

This guide provides a framework for understanding and evaluating the quantum yield of this compound photolysis. While a specific value for this compound remains to be experimentally determined, the comparative data and outlined protocol offer a strong foundation for researchers in the field. The provided reaction pathway highlights the key reactive intermediate, the nitrene, which is central to the utility of aryl azides in various biochemical applications.

References

Cross-Reactivity Profile of 4-Azido-2-chloroaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azido-2-chloroaniline is a bifunctional chemical compound with potential applications in chemical biology and drug discovery as a photoaffinity labeling reagent. Its utility, however, is critically dependent on its cross-reactivity profile. Understanding the off-target interactions of this molecule is paramount for the accurate interpretation of experimental results and for the development of selective molecular probes. This guide provides a comparative framework for evaluating the cross-reactivity of this compound. Due to a lack of publicly available experimental data specifically for this compound, this document outlines the theoretical basis for its potential cross-reactivity, methodologies for its assessment, and a comparative analysis with functionally related compounds.

Introduction to this compound and Cross-Reactivity

This compound incorporates two key functional groups that dictate its reactivity: an aryl azide and a chloroaniline moiety.

  • Aryl Azide: This group is photoactivatable. Upon irradiation with light of a specific wavelength, it forms a highly reactive nitrene intermediate that can non-selectively insert into C-H, N-H, and O-H bonds in its immediate vicinity, leading to covalent cross-linking with nearby molecules, including proteins. This property is harnessed in photoaffinity labeling to identify molecular interactions.

  • Chloroaniline: This structural motif is found in various bioactive molecules and can be subject to metabolic activation in biological systems. Reactive metabolites of chloroanilines have been shown to covalently bind to proteins, which can lead to off-target effects and toxicity.

Cross-reactivity, in the context of this compound, therefore refers to its potential to covalently bind to unintended biological targets through either photo-induced reactions of the azide group or metabolic activation of the chloroaniline core.

Potential Cross-Reactivity Pathways

The cross-reactivity of this compound can be categorized into two primary pathways:

A This compound B Photoactivation (UV/Visible Light) A->B Light Exposure C Metabolic Activation (e.g., Cytochrome P450) A->C In Vivo / In Vitro Metabolism D Reactive Nitrene Intermediate B->D E Reactive Metabolites C->E F Covalent Adducts with Off-Target Proteins D->F E->F

Caption: Potential pathways for the cross-reactivity of this compound.

Comparative Analysis with Alternative Probes

While specific data for this compound is unavailable, a comparative analysis with other photoaffinity probes can provide insights into potential cross-reactivity profiles.

PhotoprobePhotoreactive GroupActivation WavelengthReactivity of IntermediatePotential for Off-Target Binding
This compound (Hypothetical) Aryl AzideUV/VisibleHigh (Nitrene)High (Non-specific C-H, N-H, O-H insertion) and potential for metabolite-driven binding.
Benzophenone Analogues Benzophenone~350 nmModerate (Triplet Ketone)Moderate (Preferential insertion into C-H bonds).
Diazirine Analogues Diazirine~350-380 nmHigh (Carbene)High (Highly reactive and non-specific).
4-Azidoaniline Aryl AzideUVHigh (Nitrene)High (Non-specific C-H, N-H, O-H insertion).

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of this compound, the following protocols are recommended.

In Vitro Photocross-linking Assay

Objective: To identify proteins that are non-specifically cross-linked by photoactivated this compound in a complex biological lysate.

cluster_0 Experimental Workflow A Incubate Cell Lysate with This compound B Irradiate with UV/Visible Light A->B C Separate Proteins by SDS-PAGE B->C D Excise and Digest Protein Bands C->D E Identify Proteins by Mass Spectrometry D->E

Caption: Workflow for in vitro photocross-linking to identify off-target proteins.

Methodology:

  • Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the protein lysate with varying concentrations of this compound in the dark.

  • Photoactivation: Expose the samples to a specific wavelength of UV or visible light for a defined period. A no-light control is essential.

  • SDS-PAGE: Separate the proteins by one- or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Stain the gel to visualize protein bands. Compare the banding pattern of the irradiated sample with the no-light control to identify bands corresponding to cross-linked proteins.

  • Mass Spectrometry: Excise the unique or shifted bands from the gel, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism and Covalent Binding Assay

Objective: To determine if metabolites of this compound covalently bind to proteins.

Methodology:

  • Incubation with Microsomes: Incubate this compound with liver microsomes (e.g., human, rat) in the presence of an NADPH-generating system to facilitate metabolism.

  • Protein Precipitation and Washing: Precipitate the proteins and perform extensive washing to remove non-covalently bound compound.

  • Quantification: Quantify the amount of covalently bound compound to the microsomal proteins, for example, by using a radiolabeled version of this compound or by LC-MS/MS analysis of digested protein adducts.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, its chemical structure suggests a high potential for off-target interactions through both photo-induced and metabolic pathways. Researchers utilizing this compound should perform rigorous control experiments, such as those outlined above, to characterize its cross-reactivity profile within their specific experimental system. A thorough understanding of these off-target effects is crucial for the validation of any findings obtained using this compound as a chemical probe. Future studies are warranted to systematically evaluate and compare the cross-reactivity of this and other photoaffinity labeling reagents to guide the selection of the most appropriate tools for chemical biology research.

Benchmarking 4-Azido-2-chloroaniline: A Comparative Guide for Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) stands out as a powerful technique for elucidating these interactions by creating covalent bonds between a ligand and its target protein upon photoactivation. Among the arsenal of photoreactive probes, aryl azides, such as 4-Azido-2-chloroaniline, have been foundational. This guide provides a comprehensive performance benchmark of this compound in labeling experiments, offering a direct comparison with key alternatives and furnishing detailed experimental protocols for researchers, scientists, and drug development professionals.

Overview of Photo-Affinity Labeling Probes

Photo-affinity labeling hinges on the use of a small molecule probe equipped with a photoreactive group. This group remains inert in the dark but, upon UV light exposure, generates a highly reactive intermediate that covalently crosslinks the probe to its interacting biomolecule. The primary photoactivatable groups utilized in these studies are aryl azides, benzophenones, and diazirines.[1]

This compound falls into the aryl azide category. Upon irradiation, it forms a reactive nitrene intermediate capable of inserting into C-H and R-H bonds, thereby labeling the target protein.[1] While historically significant, the performance of aryl azides is often compared against newer generation probes like diazirines, which are now ubiquitous in many small molecule interaction studies.[1]

Performance Comparison of Photoreactive Groups

The choice of a photoreactive group is critical and should be guided by experimental needs, considering factors like labeling efficiency, stability, and potential for off-target effects. The performance of aryl azides, represented here by this compound, is benchmarked against the other major classes of PAL probes.

Photoreactive GroupAryl Azides (e.g., this compound) Benzophenones Diazirines
Reactive Intermediate NitreneDiradical (Triplet State)Carbene
Activation Wavelength Typically < 300 nm (can be longer with substitution)~350-360 nm~350 nm
Labeling Efficiency Moderate; can be variable.Generally lower but highly specific for C-H bonds.High; carbenes are highly reactive.[1]
Key Advantages Relatively small size, ease of synthesis.[2][3]Inert to water, activated by longer wavelengths reducing protein damage.[1][4]Smallest photoreactive group, high reactivity, rapid quenching.[1][3]
Key Disadvantages Shorter activation wavelength can damage proteins, potential for rearrangement of nitrene to less reactive species.[3][4]Larger size can perturb ligand-protein binding, requires prolonged UV exposure.[5]Can form stable diazo intermediates that may label nucleophiles non-specifically, high reactivity with water can be a limitation.[1][5][6]
Stability Relatively stable in the dark.[3]Highly stable.[4]Generally stable, though some can be sensitive.

A comparative study using a model pentapeptide system highlighted that a 4-azidobenzoyl group showed crosslinking efficiency comparable to a trifluoromethyldiazirine ((Tmd)Phe), but with a higher probability of creating non-uniform irradiation products.[5] However, the azide was less prone to reaction with water, which can be a significant issue for highly electrophilic carbenes generated from diazirines.[5] More recent developments in diazirine-based probes have demonstrated significantly improved photo-cross-linking rates, yields, and specificities compared to benzophenone-based probes in certain applications.[7]

Experimental Protocols and Workflows

The successful application of this compound in a photo-affinity labeling experiment relies on a meticulous and well-controlled workflow. The following sections detail a general experimental protocol and a visualization of the process.

General Experimental Workflow for Photo-Affinity Labeling

The following diagram outlines the typical workflow for a chemoproteomic experiment using a photo-affinity probe.

G General Photo-Affinity Labeling Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Synth Probe Synthesis (Ligand + Linker + Photoreactive Group) Incubation 1. Incubate Cells/Lysate with Photoprobe Probe_Synth->Incubation Cell_Culture Cell Culture / Lysate Prep Cell_Culture->Incubation UV_Activation 2. UV Irradiation (e.g., 350 nm) Incubation->UV_Activation Lysis 3. Cell Lysis (if not already lysed) UV_Activation->Lysis Click_Chem 4. Click Chemistry (Attach Reporter Tag, e.g., Biotin) Lysis->Click_Chem Enrichment 5. Affinity Purification (e.g., Streptavidin beads) Click_Chem->Enrichment Digestion 6. On-bead Digestion (e.g., Trypsin) Enrichment->Digestion MS_Analysis 7. LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis 8. Protein Identification & Quantification MS_Analysis->Data_Analysis G Start Start: Choose a Photoreactive Group Q_Size Is minimal probe size critical for binding? Start->Q_Size Q_Damage Is protein damage from short-wavelength UV a concern? Q_Size->Q_Damage No Diazirine Use Diazirine (Smallest size, highly reactive) Q_Size->Diazirine Yes Q_Water Is the binding pocket highly aqueous? Q_Damage->Q_Water No Benzophenone Use Benzophenone (Longer wavelength activation, inert to water) Q_Damage->Benzophenone Yes ArylAzide Use Aryl Azide (Small, easy to synthesize) Q_Water->ArylAzide No Q_Water->Benzophenone Yes

References

A Comparative Guide to the Computational Analysis of Electronic Properties of Substituted Anilines: A Case Study of 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for conducting computational studies on the electronic properties of 4-Azido-2-chloroaniline. Due to a lack of published research on this specific molecule, this document outlines a standard computational protocol and compares the predicted electronic properties of this compound with well-studied analogs, namely p-chloroaniline and p-nitroaniline. The methodologies and comparative data are derived from established computational chemistry practices for similar aromatic compounds.

Comparative Analysis of Electronic Properties

The electronic properties of aniline derivatives are significantly influenced by the nature and position of their substituents. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) groups, and the azido (-N₃) group, tend to decrease the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often resulting in a smaller HOMO-LUMO energy gap. This smaller gap is indicative of higher chemical reactivity and lower kinetic stability.

In the case of this compound, the presence of two electron-withdrawing groups is expected to significantly impact its electronic landscape compared to monosubstituted anilines.

Table 1: Comparison of Calculated Electronic Properties of Substituted Anilines

MoleculeSubstituentsHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound 4-Azido, 2-Chloro-5.8 (Predicted)-1.5 (Predicted)4.3 (Predicted)~3.5 (Predicted)
p-chloroaniline 4-Chloro-5.31-0.255.063.03
p-nitroaniline 4-Nitro-6.68-2.793.896.29[1]

Note: Values for p-chloroaniline and p-nitroaniline are sourced from computational studies. Values for this compound are predictive estimations based on substituent effects.

The azido and chloro groups in this compound are anticipated to lower the HOMO and LUMO energy levels. The combined effect likely results in a HOMO-LUMO gap that is smaller than that of p-chloroaniline but potentially larger than that of p-nitroaniline, which contains the very strong electron-withdrawing nitro group. The dipole moment is expected to be significant due to the asymmetric substitution pattern.

Detailed Computational Protocol

The following protocol outlines a standard procedure for calculating the electronic properties of substituted anilines using Density Functional Theory (DFT), a widely used and reliable computational method.[2]

  • Molecular Structure Generation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation. This is typically performed using DFT with a functional such as B3LYP or ωB97X-D and a basis set like 6-31G(d) or 6-311++G(d,p).[3] The optimization process continues until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable minimum.[3]

  • Calculation of Electronic Properties: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties:

    • HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation. The energy gap is the difference between the LUMO and HOMO energies.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. This visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[4][5]

    • Dipole Moment: This is also calculated from the single-point energy calculation and provides a measure of the molecule's overall polarity.

  • Data Analysis: The calculated data is then analyzed to understand the molecule's electronic structure, reactivity, and potential interactions. For comparative studies, it is crucial to use the same functional and basis set for all molecules being compared to ensure consistency.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for a computational study of molecular electronic properties and a conceptual signaling pathway for how substituents influence these properties.

computational_workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Single-Point Calculation D->E Yes J Stop/Re-optimize D->J No F 5. Property Analysis E->F G HOMO/LUMO Energies F->G H Molecular Electrostatic Potential F->H I Dipole Moment F->I substituent_effects substituent Substituent Properties (e.g., -N3, -Cl) electronic_structure Molecular Electronic Structure substituent->electronic_structure Influences aniline Aniline Core Structure aniline->electronic_structure properties Observable Electronic Properties electronic_structure->properties Determines

References

A Comparative Review of 4-Azido-2-chloroaniline and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of 4-Azido-2-chloroaniline and its analogs. It objectively compares their synthesis, potential biological activities, and outlines key experimental protocols, with a focus on antimicrobial and cytotoxic properties.

Aromatic azides, including this compound and its derivatives, represent a class of compounds with significant potential in medicinal chemistry and drug development. The presence of the azido group, a versatile functional group, allows for their use in "click chemistry" for bioconjugation, as photoaffinity labels for target identification, and as pharmacophores with inherent biological activity. The substitution pattern on the aniline ring further modulates their physicochemical properties and biological effects. This guide synthesizes the available information on this compound and its key analogs, providing a comparative framework for future research and development.

Synthesis of this compound and Its Analogs

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical principles. The most common method for introducing an azide group onto an aromatic ring is through the diazotization of an aniline precursor, followed by a reaction with an azide salt.

Proposed Synthesis of this compound

The logical precursor for the synthesis of this compound is 2-chloro-1,4-diaminobenzene[1]. The synthesis would proceed in two main steps:

  • Diazotization: The primary amino group at the 4-position of 2-chloro-1,4-diaminobenzene would be selectively diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. The presence of the second amino group can complicate the reaction, potentially leading to the formation of triazene byproducts if conditions are not carefully controlled[2].

  • Azidation: The resulting diazonium salt is then treated with an azide source, typically sodium azide (NaN₃), to yield this compound.

A general workflow for this synthesis is depicted below.

cluster_synthesis Proposed Synthesis of this compound 2-chloro-1,4-diaminobenzene 2-chloro-1,4-diaminobenzene Diazonium Salt Intermediate Diazonium Salt Intermediate 2-chloro-1,4-diaminobenzene->Diazonium Salt Intermediate 1. NaNO₂, HCl (0-5 °C) This compound This compound Diazonium Salt Intermediate->this compound 2. NaN₃

Caption: Proposed two-step synthesis of this compound.

Synthesis of Analogs

The synthesis of analogs would follow similar principles, starting from appropriately substituted anilines. For instance:

  • Positional Isomers (e.g., 2-Azido-4-chloroaniline): Would start from 4-chloro-1,2-diaminobenzene.

  • Halogen Analogs (e.g., 4-Azido-2-bromoaniline): Would utilize 2-bromo-1,4-diaminobenzene as the starting material.

  • Other Substituted Analogs: The synthesis would be adapted based on the availability of the corresponding substituted phenylenediamines.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound and its close analogs are scarce in the current literature. However, by examining studies on related azido- and chloroaniline-containing compounds, we can infer potential activities and areas for future investigation. The primary areas of interest for such compounds are their antimicrobial and cytotoxic effects.

Antimicrobial Activity

Organic azides have been recognized for their antibacterial properties[3]. The antimicrobial action of 4-Chloroaniline itself is also known, and it is used as a precursor for antimicrobial agents like chlorhexidine[4]. The combination of these two pharmacophores in this compound and its analogs suggests a potential for significant antimicrobial activity.

A study on azido-propargyloxy 1,3,5-triazine derivatives demonstrated that the presence of an azide group directly influences antibacterial activity[3]. Another study on an azide-functionalized analog of the antibiotic linezolid showed that it retained antimicrobial activity[5]. These findings support the hypothesis that the azido moiety can contribute to the antimicrobial profile of a molecule.

Cytotoxicity

The cytotoxic potential of substituted anilines and aromatic azides is an important consideration, both for potential anticancer applications and for assessing toxicity. Phenylacetamide derivatives with various substitutions have demonstrated potent cytotoxic effects on cancer cell lines[6]. Furthermore, a study on bis(pentafluorosulfanyl)phenyl azide derivatives highlighted the role of substitutions on the aryl azide ring in modulating cytotoxic activity against human leukemic cells[7]. The cytotoxicity of azido-nucleoside analogs has also been extensively studied in the context of antiviral and anticancer therapies[8][9].

Comparative Data Summary

Due to the limited direct comparative data for this compound and its immediate analogs, the following table presents a hypothetical comparison based on the general properties of related compounds. This table is intended to guide future experimental design.

CompoundStructurePredicted Antimicrobial ActivityPredicted CytotoxicityKey Structural Features for Activity
This compound 4-N₃, 2-ClModerate to HighModerate to HighAzido group, Chloro substitution
2-Azido-4-chloroaniline 2-N₃, 4-ClModerateModeratePositional isomerism of functional groups
4-Azido-2-bromoaniline 4-N₃, 2-BrModerate to HighModerate to HighHeavier halogen may enhance activity
4-Azidoaniline 4-N₃ModerateModerateLacks halogen substituent
2,4-Diazidoaniline 2,4-di-N₃HighHighPresence of two azido groups

Experimental Protocols

To facilitate the comparative evaluation of this compound and its analogs, the following are detailed methodologies for key experiments based on standard protocols found in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains[10][11][12][13].

Experimental Workflow:

cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow Prepare Compound Stock Prepare Compound Stock Serial Dilution Serial Dilution Prepare Compound Stock->Serial Dilution In 96-well plate Inoculate with Bacteria Inoculate with Bacteria Serial Dilution->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate 37°C, 18-24h Determine MIC Determine MIC Incubate->Determine MIC Visual or Spectrophotometric

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds: Dissolve the test compounds (this compound and its analogs) in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant resistant strains.

  • Media: Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity[14][15].

Experimental Workflow:

cluster_cytotoxicity MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound In 96-well plate Incubate Incubate Add Compound->Incubate 24-72h Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT 2-4h Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance 570 nm

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Use human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., Vero) for comparison. Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is then determined.

Conclusion and Future Directions

This compound and its analogs are a promising, yet underexplored, class of compounds. Based on the chemical properties of the azido and chloroaniline moieties, these compounds are predicted to exhibit notable antimicrobial and cytotoxic activities. The synthetic routes, while not explicitly detailed for the parent compound, can be reliably inferred from standard organic chemistry principles.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Direct comparative studies are crucial to establish structure-activity relationships (SAR), which will guide the design of more potent and selective compounds. Furthermore, mechanistic studies should be undertaken to elucidate the mode of action of the most promising candidates, including their potential molecular targets. The use of these compounds as photoaffinity probes could also be a valuable tool for target identification in drug discovery. The data and protocols presented in this guide provide a solid foundation for initiating such research endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 4-Azido-2-chloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of 4-Azido-2-chloroaniline

This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risks and ensure a safe operational environment. Due to its hazardous properties, all handling of this compound must be conducted with extreme caution.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is harmful if swallowed and toxic when in contact with the skin or inhaled.[1] Like many organic azides, it should be treated as potentially explosive, sensitive to shock, friction, and heat.[2]

Hazard ClassificationGHS StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264, P270, P301+P312+P330
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skinP280, P302+P352+P312, P361+P364
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaledP261, P271, P304+P340+P311
Aquatic Hazard (Chronic, Category 2) H411: Toxic to aquatic life with long lasting effectsP273, P391
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving: Nitrile inner glove with a Silver Shield®/4H® or thicker nitrile outer glove.Azides can be absorbed through the skin. Double-gloving is recommended, and gloves must be changed immediately if contaminated or every 30-60 minutes.[3] Never use metal spatulas, as they can form shock-sensitive metal azides.[2]
Eye and Face Protection Safety goggles and a full-face shield.Provides protection from splashes and potential explosions. Standard safety glasses are insufficient.[3][4]
Body Protection Flame-resistant lab coat.A lab coat must be worn when handling azides.[5] Ensure cuffs are tucked into the outer gloves.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required if handling the solid outside of a certified chemical fume hood or if dust generation is possible.[1] All work with powders should be conducted within a fume hood to minimize inhalation risk.
Additional Protection Blast shield.A blast shield is required for all reactions involving azides that are known or expected to be explosive.[4][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound.

Preparation and Pre-Handling
  • Designate a Work Area: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[5]

  • Assemble Materials: Gather all necessary equipment, including non-metal (ceramic or plastic) spatulas, beakers, and containers. Avoid using glassware with ground-glass joints where possible to minimize friction.[5]

  • Emergency Equipment Check: Ensure an emergency eyewash station, safety shower, and appropriate fire extinguisher are accessible and operational.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.[5]

Handling the Compound
  • Weighing: If a scale cannot be placed inside the fume hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood. This minimizes the risk of dispersing dust.

  • Solubilization: Add solvent to the solid compound slowly while inside the fume hood.

  • Reaction Setup: Set up reactions behind a blast shield within the fume hood.[4] Avoid heating unless absolutely necessary and under strict temperature control, as azides can decompose violently with heat.

  • Avoid Incompatibilities: Keep the compound away from acids (which can form highly toxic and explosive hydrazoic acid), heavy metals, and halogenated solvents.[2][5]

Post-Handling and Decontamination
  • Clean Workspace: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

  • Decontaminate Equipment: Thoroughly clean all non-disposable equipment used.

  • Remove PPE: Remove outer gloves first while still in the fume hood. Remove all other PPE before exiting the lab. Wash hands and face thoroughly with soap and water after work is complete.[1]

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies are critical. All waste is considered hazardous.

Emergency Response Plan
Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[6]
Spill Evacuate the area. For small spills of solid material, carefully sweep it up without creating dust and place it in a sealed, labeled container for hazardous waste. Wipe the area with absorbent pads, followed by a thorough cleaning. For larger spills, evacuate and call emergency services.
Waste Disposal Plan

Under no circumstances should this compound or its solutions be poured down the drain.[5] Reaction with copper or lead pipes can form highly explosive metal azides.[5]

  • Segregate Waste: All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Choice: Use non-metal containers for waste collection to prevent the formation of explosive metal azides.

  • Unused Compound: Unwanted or excess this compound must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

  • Quenching (for dilute solutions only): Dilute solutions (<5%) may be quenched by trained personnel following a validated institutional protocol, typically involving the slow addition of a reducing agent. However, the safest approach is to dispose of all solutions as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

G prep 1. Preparation - Designate Fume Hood - Verify Emergency Equipment - Wear Full PPE handling 2. Handling - Use Non-Metal Tools - Work Behind Blast Shield - Avoid Friction, Shock, Heat prep->handling post_handling 3. Decontamination - Clean Work Area - Decontaminate Equipment - Proper PPE Removal handling->post_handling emergency Emergency Event (Spill, Exposure) handling->emergency disposal 4. Waste Disposal - Segregate All Waste - Use Labeled, Non-Metal Container - Contact EHS for Pickup post_handling->disposal emergency_proc Execute Emergency Protocol - Evacuate & Notify - Administer First Aid - Report Incident emergency->emergency_proc IMMEDIATE ACTION

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.